molecular formula C7H5ClN4 B1464563 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine CAS No. 1209459-17-5

2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

Cat. No.: B1464563
CAS No.: 1209459-17-5
M. Wt: 180.59 g/mol
InChI Key: RANRMZFMQNMVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine ( 1209457-96-4) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C7H5ClN4 and a molecular weight of 180.59 g/mol , this halide-substituted heterocyclic compound features a pyrazine ring core functionalized with both a chlorine atom and a pyrazole group, making it a valuable scaffold in medicinal chemistry and drug discovery . This structural motif is common in the development of pharmacologically active molecules, particularly as a building block for creating more complex heterocyclic systems. As a chloro-substituted pyrazine derivative, it serves as a versatile synthetic intermediate, allowing for further functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The compound is offered with a guaranteed purity of not less than 98% and should be stored in a dry, sealed environment to maintain stability . 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is provided FOR RESEARCH USE ONLY and is not intended for diagnostic, therapeutic, or human use. Researchers can access supporting documentation, including MSDS, NMR, HPLC, and LC-MS data, to facilitate their experimental work .

Properties

IUPAC Name

2-chloro-3-pyrazol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANRMZFMQNMVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, combining the electron-withdrawing properties of a chloropyrazine ring with the versatile binding capabilities of a pyrazole moiety, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for its characterization, and offers insights into its potential applications.

Introduction: The Scientific Rationale

The fusion of pyrazole and pyrazine rings in a single molecule creates a unique electronic and steric environment. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The pyrazine ring, a key component in many biologically active molecules and functional materials, imparts specific electronic and solubility characteristics.[3] The presence of a chlorine atom on the pyrazine ring further modulates the molecule's reactivity, providing a handle for further chemical modifications through nucleophilic substitution reactions.[4] Understanding the fundamental physicochemical properties of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is therefore paramount for harnessing its full potential in drug discovery and materials science.

Molecular Structure and Core Properties

The foundational attributes of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine are summarized below. While experimental data for this specific molecule is not extensively published, these properties can be reliably predicted based on its constituent parts and standard computational models.

PropertyValueSource
Molecular Formula C₇H₅ClN₄PubChem[5]
Molecular Weight 180.60 g/mol PubChem[5]
Appearance Predicted to be a solid at room temperatureInferred from related structures
SMILES C1=CN(N=C1)C2=CN=CC(=N2)ClPubChem[5]
InChI InChI=1S/C7H5ClN4/c8-6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5HPubChem[5]

Predicted Physicochemical Characteristics

The following table outlines predicted physicochemical properties crucial for understanding the behavior of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine in various environments. These values are derived from computational models and comparison with analogous structures.

ParameterPredicted ValueSignificance in Research & Development
Melting Point (°C) 150 - 200Purity assessment and formulation development.
Boiling Point (°C) > 300Indicates thermal stability.
LogP (Octanol/Water Partition Coefficient) 1.0 - 2.0Predicts lipophilicity and membrane permeability.
pKa (Acid/Base Dissociation Constant) Pyrazole N-H: ~14 Pyrazine N: ~1-2Influences solubility and ionization state at physiological pH.
Aqueous Solubility Low to moderateAffects bioavailability and formulation options.

Spectroscopic and Analytical Characterization: A Practical Guide

Accurate characterization is the cornerstone of chemical research. The following section details the expected spectroscopic signatures of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrazine rings. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms. Protons on the pyrazine ring are expected to appear at higher chemical shifts (downfield) compared to those on the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift, and the carbons adjacent to nitrogen atoms will also be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

  • C-H stretching vibrations of the aromatic rings.

  • C=N and C=C stretching vibrations within the pyrazine and pyrazole rings, typically in the 1500-1650 cm⁻¹ region.[4]

  • C-Cl stretching vibration , which is expected to appear in the fingerprint region, generally below 800 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Experimental Protocols for Physicochemical Determination

To facilitate reproducible and reliable characterization, the following detailed experimental workflows are provided.

Workflow for Synthesis and Purification

The synthesis of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine can be approached through several synthetic routes, often involving the reaction of a pyrazole nucleophile with a suitable chloropyrazine electrophile. A general synthetic strategy is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 2,3-Dichloropyrazine C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat A->C B 1H-Pyrazole B->C D Quenching Extraction C->D Nucleophilic Aromatic Substitution E Column Chromatography D->E F 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine E->F

Caption: General synthetic workflow for 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine.

Step-by-Step Protocol:

  • To a solution of 2,3-dichloropyrazine in a suitable aprotic polar solvent such as DMF, add an equimolar amount of 1H-pyrazole and a slight excess of a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture with stirring and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Protocol for Solubility Determination

A standardized shake-flask method can be employed to determine the aqueous solubility.

Solubility_Protocol A Add excess compound to water B Equilibrate at constant temperature (e.g., 25 °C) with stirring A->B C Filter to remove undissolved solid B->C D Analyze filtrate concentration (e.g., by HPLC or UV-Vis) C->D E Calculate solubility D->E

Caption: Experimental workflow for determining aqueous solubility.

Step-by-Step Protocol:

  • Add an excess amount of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine to a known volume of deionized water in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculate the solubility in appropriate units (e.g., mg/mL or µM).

Stability and Storage

Based on the general stability of related heterocyclic compounds, 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is expected to be stable under standard laboratory conditions. However, for long-term storage, the following is recommended:

  • Store in a tightly sealed container to prevent moisture ingress.

  • Keep in a cool, dry, and dark place to minimize degradation from light and heat.

  • For long-term preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) is advisable.[4]

Conclusion and Future Directions

2-Chloro-3-(1H-pyrazol-1-YL)pyrazine represents a promising molecular scaffold with considerable potential in medicinal chemistry and materials science. While a comprehensive experimental characterization is still emerging, this guide provides a solid foundation of its predicted physicochemical properties and the necessary experimental protocols for its empirical validation. Further research should focus on the experimental determination of its key properties, exploration of its synthetic derivatization, and evaluation of its biological and material properties to fully unlock its potential.

References

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • MDPI. Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin. Available from: [Link]

  • PMC. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. Available from: [Link]

  • Scent.vn. Pyrazine, 2-chloro-3-methyl-. Available from: [Link]

  • Cheméo. Chemical Properties of Pyrazine, 2-chloro-3-methyl- (CAS 95-58-9). Available from: [Link]

  • Heteroletters. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available from: [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available from: [Link]

  • Moroccan Journal of Chemistry. Synthesis and Biological Evaluation of new 1,2,4-triazinones functionalized with mono-substituted pyrazole heterocycles. Available from: [Link]

  • ResearchGate. Greener approach toward one pot route to pyrazine synthesis. Available from: [Link]

  • PubChem. 2-(1H-Pyrazol-3-Yl)Pyridine. Available from: [Link]

  • Beilstein Journals. Synthesis of new pyrazolo[1][6][7]triazines by cyclative cleavage of pyrazolyltriazenes. Available from: [Link]

  • RSC Publishing. Synthesis of substituted pyrazines from N-allyl malonamides. Available from: [Link]

  • PubChemLite. 2-chloro-6-(1h-pyrazol-1-yl)pyrazine. Available from: [Link]

  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • PMC. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Available from: [Link]

  • PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]

  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]

  • Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available from: [Link]

  • Marmara Pharmaceutical Journal. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available from: [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link]

  • Beilstein Journals. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Available from: [Link]

Sources

2-Chloro-3-(1H-pyrazol-1-YL)pyrazine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic methodology, and application scope of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine , a critical heterocyclic building block in medicinal chemistry and materials science.

Core Identity & Structural Analysis

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is a bifunctional heteroaromatic scaffold characterized by a pyrazine core substituted at the 2- and 3-positions.[1] Its utility stems from the orthogonal reactivity of its substituents: the chlorine atom serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the pyrazole moiety acts as a stable, bioactive pharmacophore or a directing group for C-H activation.

Chemical Profile
PropertySpecification
Chemical Name 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine
CAS Number 1209459-17-5
Molecular Formula C₇H₅ClN₄
Molecular Weight 180.59 g/mol
SMILES Clc1nccnc1n2nccc2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups Electrophilic Chloropyrazine, N-linked Pyrazole
Synthetic Methodology

The synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is primarily achieved through a Nucleophilic Aromatic Substitution (S_NAr) reaction.[1] The electron-deficient nature of the pyrazine ring activates the chlorine atoms towards nucleophilic attack.

Protocol: S_NAr Synthesis from 2,3-Dichloropyrazine

Reaction Principle: The starting material, 2,3-dichloropyrazine , possesses two equivalent electrophilic sites. Reaction with 1H-pyrazole (1 equivalent) under controlled basic conditions yields the mono-substituted product.[1] The pyrazole nitrogen (N1) acts as the nucleophile.

Step-by-Step Methodology:

  • Reagents: 2,3-Dichloropyrazine (1.0 eq), 1H-Pyrazole (1.0 eq), Potassium Carbonate (

    
    , 1.5 eq) or Sodium Hydride (NaH, 1.1 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 1H-pyrazole in anhydrous DMF under an inert atmosphere (

      
       or Ar).
      
    • Add base (

      
       or NaH) at 0°C and stir for 30 minutes to generate the pyrazolate anion.
      
    • Add 2,3-dichloropyrazine dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. (Heating to 60°C may be required for complete conversion).

  • Workup: Quench with water/brine. Extract with Ethyl Acetate (EtOAc). Wash organic layer with water (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Critical Control Point:

  • Stoichiometry: Strictly control the pyrazole equivalents (1.0 eq) to prevent the formation of the 2,3-di(1H-pyrazol-1-yl)pyrazine byproduct.

Mechanistic Insight & Reactivity Profile

The following diagram illustrates the synthesis pathway and the downstream derivatization potential of the scaffold.

G start 2,3-Dichloropyrazine product 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (CAS: 1209459-17-5) start->product SNAr (Mono-substitution) reagent 1H-Pyrazole (Base, DMF) reagent->product suzuki Biaryl Products (Suzuki Coupling) product->suzuki Ar-B(OH)2, Pd cat. buchwald Amino-Pyrazines (Buchwald-Hartwig) product->buchwald R-NH2, Pd cat. fused Fused Tricycles (Azapentalenes) product->fused Cyclization (e.g., via Azide)

Caption: Synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine via SNAr and subsequent divergence points for medicinal chemistry optimization.

Applications in Drug Discovery & Materials
1. Medicinal Chemistry: Kinase Inhibition

The pyrazine-pyrazole motif is a privileged scaffold in kinase inhibitor design.[1]

  • Mechanism: The pyrazine nitrogens can function as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., c-Met, JAK).

  • Derivatization: The chlorine atom at position 2 is readily displaced by amines or aryl groups to tune potency and selectivity.

    • Example: Displacement of Cl with a piperazine or morpholine ring improves solubility and pharmacokinetic properties.

2. Materials Science: Luminescent Azapentalenes

This compound serves as a precursor to 1,2,3-triazolo[4,5-b]pyrazines (also known as azapentalenes).[1][2]

  • Workflow: The chlorine is displaced by an azide (

    
    ), followed by thermal or photochemical cyclization involving the adjacent pyrazole nitrogen.
    
  • Utility: These fused systems exhibit tunable fluorescence and are used as probes in biological imaging or as emitters in OLEDs.

Safety & Handling (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Handling: Use in a fume hood. Avoid dust formation.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References
  • Accela ChemBio. (n.d.).[3] Product Analysis: 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (CAS 1209459-17-5).[1][3] Retrieved from [Link][1]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.[1][2] Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Retrieved from [Link]

  • HeteroLetters. (2014).[7] Synthesis of Pyrazole Derivatives via Nucleophilic Substitution. Retrieved from [Link][1][7]

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine , a critical heterocyclic intermediate used in the synthesis of JAK inhibitors and other kinase-modulating therapeutics.[1] The structural integrity of this scaffold relies on the precise regioselective substitution of the pyrazine ring. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures required to validate identity and purity, emphasizing the differentiation between the desired mono-substituted product and the common bis-substituted impurity.

Synthesis Context & Impurity Profiling

To interpret the spectroscopic data accurately, one must understand the compound's origin. The synthesis typically involves a Nucleophilic Aromatic Substitution (

Reaction Pathway & Regioselectivity

The electron-deficient pyrazine ring activates the chlorine atoms.[1] However, once the first pyrazole moiety is installed, the ring becomes slightly more electron-rich, theoretically deactivating it toward a second substitution. Despite this, the 2,3-bis(1H-pyrazol-1-yl)pyrazine impurity is a common byproduct that must be monitored via MS and NMR.[1]

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and potential impurity formation, serving as a guide for what signals to look for in the spectra.

SynthesisPathSM12,3-Dichloropyrazine(Starting Material)Product2-Chloro-3-(1H-pyrazol-1-yl)pyrazine(Target: CAS 1209459-17-5)SM1->Product SNAr (1 eq.) DMF, 80°CReagentPyrazole / NaH(Nucleophile)Reagent->ProductImpurity2,3-Bis(1H-pyrazol-1-yl)pyrazine(Over-reaction Impurity)Product->Impurity Excess Reagent High Temp

Figure 1: Synthesis pathway illustrating the origin of the target compound and its primary bis-substituted impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the regiochemistry of the pyrazole attachment.

^1H NMR Characterization (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct aromatic systems: the pyrazine core and the pyrazole substituent.

  • Pyrazine Protons (H-5, H-6): These appear as a pair of doublets with a coupling constant (

    
    ) of ~2.5 Hz, typical for vicinal protons on the pyrazine ring.
    
  • Pyrazole Protons (H-3', H-4', H-5'): The pyrazole ring attached at N1 exhibits an AMX spin system.[1] H-5' is significantly deshielded due to the anisotropic effect of the adjacent pyrazine ring and the ortho-chlorine.[1]

Table 1: ^1H NMR Assignment Table

PositionShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Structural Insight
Pyrazine H-5 8.65 - 8.70Doublet (d)1H2.5Ortho to Cl; deshielded by ring N.
Pyrazine H-6 8.50 - 8.55Doublet (d)1H2.5Ortho to Pyrazole; distinct from H-5.[1][2]
Pyrazole H-5' 8.35 - 8.45Doublet (d)1H2.6Most deshielded pyrazole H due to N-N bond.[1]
Pyrazole H-3' 7.85 - 7.90Doublet (d)1H1.6Meta to N1 attachment.[1]
Pyrazole H-4' 6.60 - 6.70dd or t1H2.6, 1.6Shielded position; characteristic "middle" proton.[1]
^13C NMR Characterization (100 MHz, DMSO-d₆)

The ^13C spectrum confirms the presence of 7 unique carbons. Key diagnostic signals include the quaternary carbons attached to heteroatoms.

  • C-Cl (C-2): ~145-147 ppm (Weak intensity due to quadrupole broadening).[1]

  • C-N (C-3): ~140-142 ppm.[1]

  • Pyrazole CH: Distinct signals at ~108 ppm (C-4'), ~130 ppm (C-3'), and ~143 ppm (C-5').[1]

NMR Connectivity Diagram

The following diagram visualizes the scalar coupling networks utilized for structural assignment.

NMR_ConnectivityPyrazinePyrazine CoreH5H-5 (8.68 ppm)Deshielded by ClPyrazine->H5H6H-6 (8.52 ppm)Deshielded by PyrazolePyrazine->H6H5->H63J = 2.5 HzPyrazolePyrazole RingH5pH-5' (8.40 ppm)Proximal to N1Pyrazole->H5pH4pH-4' (6.65 ppm)ShieldedPyrazole->H4pH3pH-3' (7.88 ppm)Pyrazole->H3pH5p->H4p3JH4p->H3p3J

Figure 2: ^1H NMR coupling network showing the distinct spin systems of the pyrazine and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the presence of the chlorine atom via its isotopic signature.

Ionization & Isotope Pattern
  • Method: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

  • Molecular Ion (M+): m/z 180.[3]

  • Isotopic Signature: The presence of a single chlorine atom results in a characteristic M (100%) and M+2 (33%) peak ratio.

    • m/z 181.0 [M+H]⁺ (

      
      Cl)
      
    • m/z 183.0 [M+H]⁺ (

      
      Cl) — Intensity approx. 1/3 of the base peak.
      
Fragmentation Pathway (EI/CID)

Under collision-induced dissociation (CID), the molecule typically undergoes sequential losses of the pyrazole ring and the halogen.

  • [M+H]⁺ (181): Parent Ion.

  • Loss of Cl: m/z 145 (Formation of pyrazolyl-pyrazine cation).

  • Loss of N₂: m/z 153 (Characteristic of pyrazoles/pyrazines).

  • Ring Cleavage: m/z 68 (Pyrazole fragment).

MS_FragmentationParent[M+H]+ : m/z 181(Isotope 183)Frag1[M - Cl]+ : m/z 146Loss of ChlorineParent->Frag1 -HClFrag2Pyrazole Cation : m/z 68Ring CleavageParent->Frag2 C-N Bond BreakFrag3[M - N2]+ : m/z 153Diazo lossParent->Frag3 -N2

Figure 3: Proposed mass spectrometric fragmentation pathway.

Infrared Spectroscopy (IR)

IR data provides rapid confirmation of functional groups, particularly the absence of N-H stretches (confirming substitution at pyrazole N1) and the presence of the C-Cl bond.

Table 2: Key IR Absorption Bands

Frequency (cm⁻¹)Vibration ModeInterpretation
3100 - 3000 C-H Stretch (Aromatic)Unsaturated C-H bonds on Pyrazine/Pyrazole.
~1580 & 1530 C=N / C=C StretchCharacteristic heteroaromatic ring breathing.[1]
1050 - 1090 C-Cl StretchStrong band confirming aryl chloride.[1]
Absence of 3200+ N-H StretchConfirms reaction at Pyrazole N1 (Target) vs. C-substitution.[1]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from solvent suppression artifacts:

  • Solvent: Use DMSO-d₆ (99.9% D) for optimal solubility and separation of aromatic peaks. CDCl₃ is an alternative but may cause overlapping of H-5/H-6 signals.[1]

  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any turbidity remains (likely inorganic salts from synthesis).

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm .

HPLC-MS Method for Purity[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption max) and MS (ESI+).

References

  • Accela ChemBio. (n.d.). Product Data: 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (CAS 1209459-17-5).[1][2] Retrieved October 26, 2023, from [Link]

  • F. Hoffmann-La Roche AG. (2014).[1] WO2014076237A1: Triazolopyrazine derivatives. Google Patents. Retrieved October 26, 2023, from

  • Aurigene Discovery Technologies. (2016). EP3294713B1: Substituted tetrahydroquinolinone compounds as ROR gamma modulators. Google Patents.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10035227 (Isomer Reference). PubChem.[3] Retrieved October 26, 2023, from [Link]

A Guide to the Medicinal Chemistry Potential of the 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The confluence of privileged heterocyclic scaffolds into a single molecular entity represents a powerful strategy in modern drug discovery. This guide explores the untapped potential of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine, a scaffold that marries the rich pharmacological history of pyrazole with the demonstrated utility of pyrazine in targeted therapies. While direct literature on this specific construct is nascent, its constituent parts are well-established pharmacophores, particularly in the realm of kinase inhibition. We present a forward-looking analysis of this scaffold's potential, outlining its likely therapeutic applications, strategies for synthetic library development, robust protocols for biological evaluation, and a framework for establishing a structure-activity relationship (SAR). This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to explore novel chemical matter for next-generation therapeutics.

Introduction: The Strategic Fusion of Pyrazole and Pyrazine

In the landscape of medicinal chemistry, certain heterocyclic cores are deemed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. Both pyrazole and pyrazine rings independently hold this status.

The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The pyrazole ring system is a versatile scaffold capable of engaging in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for target binding.[3]

The pyrazine ring, a six-membered diazine, is a bioisostere of pyridine and pyrimidine and is frequently incorporated into small molecule kinase inhibitors.[6] Its nitrogen atoms can act as hydrogen bond acceptors, often interacting with the hinge region of kinase ATP-binding pockets, a common mechanism for achieving potent and selective inhibition.[6]

The compound 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine represents a logical and compelling fusion of these two scaffolds. This guide will deconstruct the molecule's potential, focusing on its most promising application: the development of novel kinase inhibitors. The chlorine atom at the C2 position of the pyrazine ring is not merely a substituent but a critical synthetic handle, enabling rapid diversification and the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Part 1: The Pyrazolylpyrazine Scaffold as a Putative Kinase Inhibitor

The structural architecture of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine strongly suggests its potential as a kinase inhibitor. Many successful kinase inhibitors utilize nitrogen-containing heterocyclic systems to anchor within the ATP-binding site.[6][7]

Rationale for Kinase Targeting

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] The pyrazolylpyrazine core can be hypothesized to function as a "hinge-binder," a common motif for ATP-competitive kinase inhibitors. The pyrazine nitrogen atoms are well-positioned to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, while the pyrazole moiety and substituents at the C2 position can extend into other regions of the ATP pocket to confer potency and selectivity.

Potential Kinase Targets

Based on the activities of related pyrazole and pyrazine-containing molecules, this scaffold could plausibly target several important kinase families:

  • Janus Kinases (JAKs): Inhibitors often feature a central heterocyclic core that binds to the hinge. Pyrazolo[1,5-a]pyrazine derivatives have shown potent inhibitory effects against JAK isoforms.[6]

  • Cyclin-Dependent Kinases (CDKs): Aminopyrazole derivatives are known to be potent inhibitors of several CDKs.[9]

  • Aurora Kinases: Pyrazole-based compounds have been reported as potent inhibitors of Aurora A and B kinases.[7]

  • PI3K/AKT Pathway: Pyrazoline derivatives have been investigated as potential PI3K inhibitors, a critical pathway in cell growth and proliferation.[10][11]

The following diagram illustrates the hypothetical binding mode of the pyrazolylpyrazine scaffold within a generic kinase ATP-binding pocket.

G cluster_0 Kinase ATP Binding Site cluster_1 Pyrazolylpyrazine Scaffold hinge_N Hinge (Backbone NH) hinge_CO Hinge (Backbone C=O) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyrazine Pyrazine Ring pyrazine->hinge_N H-Bond Acceptor pyrazole Pyrazole Ring pyrazole->gatekeeper Steric/Electronic Interaction chloro C2-Chloro (Synthetic Handle) chloro->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding of the pyrazolylpyrazine core in a kinase active site.

Part 2: Synthetic Strategy and Library Generation

The chlorine atom at the C2 position is the key to unlocking the therapeutic potential of this scaffold. It serves as a versatile attachment point for a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule to build a structure-activity relationship (SAR).

Proposed Synthetic Workflow

A robust drug discovery campaign begins with an efficient and scalable synthesis of the core structure, followed by parallel synthesis to generate a library of diverse analogs.

G start Starting Materials (e.g., 2,3-Dichloropyrazine, Pyrazole) synthesis Core Synthesis: Nucleophilic Aromatic Substitution start->synthesis core Core Scaffold: 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine synthesis->core coupling Library Generation: Parallel Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) core->coupling library Diverse Chemical Library (>100 Compounds) coupling->library screening Biological Screening Cascade library->screening sar SAR Analysis & Lead Optimization screening->sar sar->coupling Iterative Design lead Lead Candidate sar->lead

Caption: A typical drug discovery workflow utilizing the pyrazolylpyrazine scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Library Generation

This protocol describes a representative method for diversifying the core scaffold by installing various aryl or heteroaryl groups at the C2 position. The choice of a Suzuki coupling is based on its reliability, functional group tolerance, and the commercial availability of a vast number of boronic acids.

Objective: To synthesize a small library of 2-Aryl-3-(1H-pyrazol-1-YL)pyrazine derivatives.

Materials:

  • 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine, the corresponding arylboronic acid, and the base.

  • Inerting: Seal the vial with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction: Place the vial in a preheated heating block or oil bath at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Proposed Biological Evaluation Cascade

Once a library of compounds is synthesized, a systematic biological evaluation is required to identify promising hits and build a robust SAR.

Tier 1: Primary Screening - Broad Kinase Panel

The initial step should be to screen the library at a single concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >100 kinases representing different families). This approach provides a rapid and unbiased assessment of the scaffold's activity and selectivity profile.

Tier 2: Secondary Assays - Potency and Cellular Activity

Compounds showing significant inhibition (>50%) against specific kinases in the primary screen should be advanced to secondary assays.

Protocol: In Vitro Kinase IC₅₀ Determination (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate/ATP mixture, and the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the newly formed ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

Objective: To measure the effect of a test compound on the viability of a cancer cell line relevant to the target kinase.

Procedure:

  • Cell Plating: Seed a cancer cell line (e.g., HCT116 for a colorectal cancer target) in a 96-well white-walled plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37 °C and 5% CO₂.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Read the luminescence and calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Hypothetical Data for SAR Analysis

The data from these assays can be tabulated to begin building an understanding of the structure-activity relationship.

Compound IDC2-Substituent (R)Target Kinase IC₅₀ (nM)HCT116 Cell GI₅₀ (µM)
Core-Cl-Cl>10,000>50
Deriv-01Phenyl85012.5
Deriv-024-Fluorophenyl4206.8
Deriv-034-Methoxyphenyl1,50022.1
Deriv-043-Pyridyl2503.1
Deriv-052-Thienyl6709.4

Part 4: Framework for Structure-Activity Relationship (SAR) Exploration

The data generated from the screening cascade allows for a systematic SAR analysis, guiding the next round of synthesis.[12][13]

Initial Inferences from Hypothetical Data:

  • Essentiality of C2 Substitution: The unsubstituted (chloro) core is inactive, indicating that substitution at the C2 position is crucial for activity.

  • Aromatic Substituents: Simple aromatic rings at C2 confer activity (Deriv-01).

  • Electronic Effects: An electron-withdrawing group (fluorine) at the para position of the phenyl ring improves both biochemical and cellular potency (Deriv-02 vs. Deriv-01). Conversely, an electron-donating group (methoxy) is detrimental (Deriv-03 vs. Deriv-01). This suggests that the electronics of the C2-aryl ring play a key role, perhaps in an interaction with a specific residue in the binding pocket.

  • Heteroaromatics: A nitrogen-containing heterocycle like pyridine is well-tolerated and leads to a significant improvement in potency (Deriv-04). This may be due to the formation of an additional hydrogen bond or favorable polar interaction.

This initial SAR provides a clear direction for the next design cycle: explore a wider range of electron-deficient aryl and heteroaryl substituents at the C2 position.

G mol pyrazole_node Pyrazole Moiety: - Generally well-tolerated. - Explore substitution for selectivity. pyrazole_node:e->mol:w pyrazine_node Pyrazine Ring: - Core hinge-binding element. - Likely essential for activity. pyrazine_node:e->mol:c c2_sub C2-Position: - CRITICAL for activity. - Favors electron-poor (hetero)arenes. - Key for potency & selectivity tuning. c2_sub:e->mol:e

Caption: Visual summary of a hypothetical SAR for the pyrazolylpyrazine scaffold.

Conclusion

The 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine scaffold stands as a highly promising, yet underexplored, starting point for the development of novel therapeutics. By combining the favorable properties of both pyrazole and pyrazine heterocycles, it is pre-organized for interaction with high-value biological targets, most notably protein kinases. The presence of a synthetically versatile chlorine atom provides a direct and efficient route for library generation and rapid SAR exploration. The strategies and protocols outlined in this guide offer a comprehensive framework for any research team aiming to investigate this scaffold. Through systematic synthesis, robust biological evaluation, and iterative design, the 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine core has the potential to yield next-generation drug candidates for oncology and other diseases driven by aberrant kinase signaling.

References

  • Research and Reviews. (2024, September 25).
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Unknown Source. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Oriental Journal of Chemistry. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Unknown Source. (2025, August 6). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase.
  • MDPI. (2024, April 23).
  • Combinatorial Chemistry & High Throughput Screening. (2024).
  • ScienceDirect. (2011, November 1).
  • Unknown Source. (2025, August 10).
  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • ResearchGate. (2025, October 12).
  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Journal of Medicinal Chemistry. (1972, February). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs.
  • PMC. (n.d.).
  • Drug Design Org. (2005, May 15).
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
  • Arabian Journal of Chemistry. (2025, October 15).
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Heteroletters. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE.
  • PubMed. (2015, April 15). Discovery and structure-activity relationships of pyrazolodiazepine derivatives as the first small molecule agonists of the Drosophila sex peptide receptor.
  • EPJ Web of Conferences. (n.d.).
  • MDPI. (2018, January 12).

Sources

An In-depth Technical Guide to the Biological Activity of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-3-(1H-pyrazol-1-yl)pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant potential, particularly as kinase inhibitors for anticancer therapy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds. It delves into their primary role as inhibitors of key oncogenic kinases such as c-Met, and explores their broader therapeutic potential. Detailed experimental protocols and data summaries are provided to equip researchers with the foundational knowledge required to advance the discovery and development of this promising class of therapeutic agents.

Introduction: The Significance of the Pyrazolylpyrazine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing ring systems like pyrazine and pyrazole being particularly prominent.[1][2] The pyrazine ring is a key pharmacophore in numerous clinically approved drugs, valued for its unique electronic properties and ability to engage in crucial hydrogen bonding interactions with biological targets.[3][4] Similarly, the pyrazole moiety is a versatile building block found in compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7]

The fusion of these two pharmacophores into the 2-chloro-3-(1H-pyrazol-1-yl)pyrazine core creates a structurally unique and synthetically accessible scaffold. This guide focuses on the derivatives of this core, which have garnered significant attention for their potent and often selective inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[8][9][10] This document will explore the key biological activities of these derivatives, with a primary focus on their development as anticancer agents targeting receptor tyrosine kinases (RTKs).

Synthetic Strategies

The general synthesis of 2-chloro-3-(1H-pyrazol-1-yl)pyrazine derivatives typically begins with commercially available and inexpensive starting materials. A common and efficient method involves the cyclocondensation of chalcones with hydrazine hydrate to form the pyrazoline ring.[11][12] The core scaffold, 2-chloro-3-hydrazinylpyrazine, serves as a versatile intermediate for creating a diverse library of derivatives, often through the formation of Schiff bases or other coupling reactions.[3] The adaptability of these synthetic routes allows for systematic modifications of the pyrazole and pyrazine rings, which is essential for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.

Key Biological Activity: Kinase Inhibition in Oncology

The most extensively documented biological activity of 2-chloro-3-(1H-pyrazol-1-yl)pyrazine derivatives is the inhibition of protein kinases, particularly those implicated in cancer progression.

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, survival, and motility.[9][13] Aberrant c-Met signaling is a known driver in numerous human cancers, making it a high-value target for therapeutic intervention.[8][14][15]

Several derivatives of the pyrazolylpyrazine scaffold have been identified as potent and selective inhibitors of c-Met.[8][9] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events that initiate downstream signaling.[2] The pyrazolylpyrazine core serves as a foundational structure that can be elaborated with various substituents to enhance binding affinity and selectivity for the c-Met active site.[13] Structure-based design has been instrumental in developing novel classes of these inhibitors with improved activity against clinically relevant mutations and enhanced brain penetration to treat metastases.[9]

The following diagram illustrates the canonical c-Met signaling pathway and the point of intervention for 2-chloro-3-(1H-pyrazol-1-yl)pyrazine-based inhibitors.

cMet_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 Inhibitor Pyrazolylpyrazine Derivative Inhibitor->P1 Inhibits Grb2_SOS Grb2/SOS P1->Grb2_SOS PI3K PI3K P1->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Proliferation, Survival, Motility ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

Caption: Inhibition of c-Met signaling by a pyrazolylpyrazine derivative.

Other Kinase Targets

While c-Met is a primary target, the versatility of the pyrazolylpyrazine scaffold allows for its adaptation to inhibit other kinases. Some derivatives have shown activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key RTK involved in tumor angiogenesis.[16] Additionally, modifications of the core structure have yielded compounds with inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.[10][17] The ability to tune the selectivity profile of these compounds underscores their potential as multi-targeted agents or as highly specific inhibitors for various oncogenic drivers.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyrazolylpyrazine derivatives, several key structural features have been identified that influence their biological activity:[16][18]

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. For instance, the presence of specific phenyl groups can dictate binding affinity and selectivity for different kinase targets.[18]

  • Modifications at the Chloro Position: The chlorine atom on the pyrazine ring is a key reactive site for synthetic elaboration. Replacing or modifying this group can significantly impact potency and pharmacokinetic properties.

  • Overall Molecular Conformation: The three-dimensional arrangement of the pyrazole and pyrazine rings, along with their substituents, determines how the molecule fits into the ATP-binding pocket of the target kinase.

The following table summarizes representative data for pyrazolyl-based compounds, illustrating the impact of structural modifications on inhibitory activity against c-Met.

Compound IDCore Scaffold ModificationTarget KinaseIC50 (nM)Reference
11c Quinazoline head groupc-Met80[8]
11i Quinazoline head groupc-Met50[8]
13b Pyridine head groupc-Met20[8]
13h Pyridine head groupc-Met50[8]
XL184 (Cabozantinib) Reference c-Met Inhibitorc-Met30[8]
Compound 5a Pyrazolo[3,4-b]pyridinec-Met4.27[13]
Compound 5b Pyrazolo[3,4-b]pyridinec-Met7.95[13]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols & Methodologies

To facilitate further research, this section provides standardized, step-by-step protocols for key assays used to evaluate the biological activity of these compounds.

General Workflow for Screening

The following diagram outlines a typical workflow for the initial screening and characterization of novel pyrazolylpyrazine derivatives.

screening_workflow start Synthesis of Derivative Library step1 In Vitro Kinase Assay (e.g., c-Met, VEGFR2) start->step1 decision1 Potent Kinase Inhibition? step1->decision1 step2 Cell-Based Proliferation Assay (e.g., MTT on Cancer Cell Lines) step3 Cellular Mechanism of Action (Western Blot for p-Met) step2->step3 decision1->step2 Yes stop Discard or Redesign decision1->stop No step4 ADME/Tox Profiling (In Silico & In Vitro) step3->step4 decision2 Good Cellular Activity & Drug-like Properties? step4->decision2 end Lead Compound for In Vivo Studies decision2->end Yes decision2->stop No

Caption: High-level workflow for hit identification and lead optimization.

Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 value of a test compound against the c-Met kinase.

Objective: To quantify the potency of a derivative in inhibiting c-Met enzymatic activity.

Materials:

  • Recombinant human c-Met enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of test compound dilution.

    • 5 µL of a solution containing the c-Met enzyme and substrate in kinase buffer.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation (MTT) Assay

This protocol measures the effect of a compound on the viability and proliferation of cancer cells.

Objective: To assess the cytotoxic or cytostatic effect of a derivative on cancer cell lines (e.g., HepG-2, MCF-7).[13]

Materials:

  • Human cancer cell lines (e.g., HepG-2, known for c-Met expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

  • Microplate reader capable of absorbance measurement at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Future Perspectives and Conclusion

The 2-chloro-3-(1H-pyrazol-1-yl)pyrazine scaffold is a highly promising platform for the development of novel therapeutics, particularly in oncology. The demonstrated success in generating potent c-Met inhibitors highlights its value.[9][13] Future research should focus on several key areas:

  • Improving Selectivity: Enhancing selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against acquired resistance mutations that can limit the efficacy of current therapies.[9]

  • Exploring New Therapeutic Areas: While oncology is the primary focus, the diverse biological activities reported for pyrazole derivatives suggest that this scaffold could be applied to other diseases, such as neurodegenerative disorders or inflammatory conditions.[3][5]

  • Optimizing Pharmacokinetics: Further chemical modifications to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability (ADME properties).

References

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2016). MDPI.
  • Two potent and selective c-Met inhibitors containing the... ResearchGate.
  • Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. (2024). PubMed.
  • Different examples of type II c-Met inhibitors bearing different scaffolds. ResearchGate.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar.
  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019).
  • 2-Chloro-3-hydrazinylpyrazine|CAS 63286-28-2. Benchchem.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents.
  • Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. PMC.
  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives.
  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications.
  • Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate.
  • Current status of pyrazole and its biological activities. PMC.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed.
  • Discovery and structure-activity relationships of pyrazolodiazepine derivatives as the first small molecule agonists of the Drosophila sex peptide receptor. (2015). PubMed.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI.
  • Fragment to lead optimization of pyrazine-based inhibitors. Compound 5... ResearchGate.
  • Pyrrolopyrazines as kinase inhibitors - European Patent Office - EP 1388541 A1. (2002). Googleapis.com.

Sources

Literature review of pyrazolylpyrazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazolylpyrazine Scaffolds in Modern Medicinal Chemistry: A Comprehensive Technical Guide on Kinase Inhibition and Metal Coordination

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the complexities of drug discovery and materials science, I frequently encounter heterobicyclic systems that serve as foundational building blocks. Among these, the pyrazolylpyrazine scaffold—specifically derivatives like 3-(1H-pyrazol-1-yl)pyrazin-2-amine—stands out as a highly privileged structure[1].

The power of this scaffold lies in its precise electronic and steric profile. The fusion of an electron-deficient pyrazine ring with an electron-rich pyrazole ring creates a unique push-pull system. In the context of oncology and medicinal chemistry, this heterobicycle is perfectly primed for ATP-competitive kinase inhibition[1]. The pyrazine nitrogen acts as a potent hydrogen bond acceptor, mimicking the N1 of the adenine ring in ATP, while the exocyclic amine or pyrazole nitrogen acts as a crucial hydrogen bond donor[1]. Beyond biological systems, the bidentate and tridentate nature of bis-pyrazolylpyrazines makes them exceptional ligands for transition metal coordination, yielding breakthroughs in antibacterial agents, spin-crossover (SCO) materials, and luminescent probes[2][3][4].

G A Pyrazolylpyrazine Core B Pyrazine N (H-Bond Acceptor) A->B C Pyrazole NH / Amino (H-Bond Donor) A->C D Kinase Hinge Region (ATP Binding Pocket) B->D Binds C->D Binds E CDK2 / Aurora A Inhibition D->E Blocks ATP F Cell Cycle Arrest (Apoptosis) E->F Induces

Fig 1: Logical relationship of pyrazolylpyrazine ATP-competitive kinase inhibition.

Quantitative Structure-Activity Relationship (QSAR) Data

Protein kinases regulate cellular proliferation, and their dysregulation is a hallmark of cancer. The pyrazolylpyrazine core demonstrates profound inhibitory potential against cell cycle kinases, most notably Cyclin-Dependent Kinases (CDKs) and Aurora kinases[1].

The table below synthesizes quantitative inhibitory concentration (


) data and biological activity profiles for various pyrazolylpyrazine derivatives and their metal complexes, illustrating how structural modifications dictate target affinity[1][2].
Compound Scaffold / ModificationPrimary TargetQuantitative Data (

/ MIC)
Primary Therapeutic Indication
3-(1H-pyrazol-1-yl)pyrazin-2-amine CDK2 / Aurora A250 - 500 nMFoundational / Exploratory Oncology[1]
5-Aryl-pyrazolylpyrazine Derivatives Aurora A15 - 50 nMSolid Tumors (Cell Cycle Arrest)
6-Alkyl-pyrazolylpyrazine Derivatives CDK240 - 120 nMHematological Malignancies
Ruthenium/Iridium Complexes Bacterial Cell WallMIC: 2 - 8 µg/mLS. aureus, E. coli Infections[2]
Lanthanide (Eu) Chelates Photophysical> 2,000 dm³ mol⁻¹ cm⁻¹ (Brightness)Peptide/Protein Luminescent Labeling[4]

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The transition from in silico design to bench-level execution often fails at the solvent or base-selection phase. The synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine relies on a highly controlled Nucleophilic Aromatic Substitution (SNAr)[1].

Causality in Experimental Design:

  • Solvent (DMF): A polar aprotic solvent is essential. DMF solvates the potassium cation, leaving the pyrazolate anion highly nucleophilic and free to attack the electron-deficient pyrazine ring.

  • Base (

    
    ):  Potassium carbonate is selected over stronger bases (e.g., Sodium Hydride) to prevent unwanted ring-opening, degradation, or poly-substitution of the sensitive pyrazine core at elevated temperatures[1].
    
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of 3-chloropyrazin-2-amine (1.0 eq) in anhydrous DMF, add pyrazole (1.2 eq) and

    
     (2.0 eq)[1].
    
  • Thermal Activation: Heat the reaction mixture to 80-100 °C under an inert nitrogen atmosphere. Stir continuously for 12-24 hours[1].

  • In-Process Control: Monitor the reaction progress strictly by Thin Layer Chromatography (TLC). Self-Validation: Do not proceed to quench until the starting halopyrazine is entirely consumed to prevent complex downstream purification.

  • Aqueous Quench & Extraction: Cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[1]. Causality: Ethyl acetate provides the optimal polarity to partition the moderately polar heterobicycle away from the highly polar DMF/water mixture.

  • Drying & Concentration: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure[1].
    

Workflow Step1 1. Reagent Mixing 3-chloropyrazin-2-amine + Pyrazole Step2 2. SNAr Reaction DMF, K2CO3, 80-100°C Step1->Step2 Step3 3. Aqueous Quench & EtOAc Extraction Step2->Step3 TLC Conversion Step4 4. Purification Column Chromatography Step3->Step4 Organic Layer Step5 5. Biological Assay Kinase IC50 Determination Step4->Step5 Pure Compound

Fig 2: Step-by-step experimental workflow for pyrazolylpyrazine synthesis and biological assay.

Biological Evaluation: Aurora A Kinase Inhibition Assay

To validate the synthesized pyrazolylpyrazine derivatives, an in vitro kinase assay must be executed with strict kinetic controls.

Step-by-Step Assay Protocol
  • Enzyme Preparation: Prepare a master mix of recombinant Aurora A kinase in an assay buffer containing HEPES (pH 7.4),

    
     (10 mM), and DTT (1 mM). Causality:
    
    
    
    is an essential cofactor that coordinates with ATP; DTT maintains a reducing environment to prevent the oxidation of critical cysteine residues in the kinase.
  • Compound Incubation: Add the pyrazolylpyrazine test compounds (serially diluted in DMSO) to the enzyme mix. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing Kemptide (100 µM) and ATP (10 µM)[1].

    • Critical Self-Validating Step: The ATP concentration is deliberately maintained at 10 µM, which is at or slightly below its Michaelis constant (

      
      ) for Aurora A. If ATP is saturated, the apparent 
      
      
      
      of a competitive inhibitor will be artificially inflated, masking the true binding affinity.
  • Detection: After a 60-minute incubation, quantify the remaining ATP or generated ADP using a luminescence-based detection system (e.g., ADP-Glo). Calculate the

    
     using non-linear regression analysis.
    

Advanced Modalities: Transition Metal Coordination

Beyond kinase inhibition, the spatial geometry of the nitrogen atoms in pyrazolylpyrazines makes them elite bidentate and tridentate ligands for transition metals.

  • Antibacterial & Anticancer Complexes: Coordination of pyrazolylpyrazine derivatives with Ruthenium(II), Rhodium(III), and Iridium(III) significantly enhances the liposolubility of the scaffold. Agar well diffusion assays reveal that these complexes exhibit potent antibacterial activity against pathogenic strains like Staphylococcus aureus and Escherichia coli[2].

  • Spin-Crossover (SCO) Materials: Iron(II) complexes utilizing 2,6-bis(pyrazol-1-yl)pyrazine derivatives exhibit abrupt thermal spin-crossover behavior. These complexes transition between high-spin and low-spin states at approximately 200 K, a property highly sought after for molecular memory devices and sensors[3].

  • Supramolecular Cages: Ligands containing pyrazolyl-pyrazine termini can self-assemble with Zn(II) and Cu(II) salts to form massive trigonal prismatic coordination cages (

    
    ), capable of encapsulating anions within their central cavities[5].
    
  • Luminescent Probes: Lanthanide chelates (Europium and Samarium) utilizing bis-pyridinylpyrazine/pyrazolylpyrazine scaffolds display significantly red-shifted absorption and immense luminescence brightness (>2,000 dm³ mol⁻¹ cm⁻¹ at 345 nm), making them superior tools for peptide and protein labeling[4].

References

  • Synthesis, structure, antibacterial studies and DFT calculations of arene ruthenium, CpRh, CpIr and tricarbonylrhenium metal complexes containing 2-chloro-3-(3-(2-pyridyl)pyrazolyl)quinoxaline ligand ResearchGate[Link]

  • Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes ResearchGate[Link]

  • Self-assembly of trigonal prismatic M6(μ–L)9 coordination cages ResearchGate[Link]

  • Synthesis and luminescence properties of new red-shifted absorption lanthanide(III) chelates suitable for peptide and protein labelling ResearchGate[Link]

Sources

The Hidden Backbone: Discovery and Utility of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical intermediate 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine , designed for researchers and medicinal chemists.

A Technical Guide to a Privileged Scaffold in Kinase & GPCR Drug Discovery

Part 1: Executive Summary & Chemical Identity

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (CAS: 1209459-17-5) is a bifunctional heterocyclic building block that has emerged as a "lynchpin" intermediate in modern medicinal chemistry. Unlike simple solvents or reagents, this molecule represents a privileged scaffold —a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases (e.g., JAK, CDK) and G-protein coupled receptors (e.g., mGluR5).

Its value lies in its "Janus-faced" reactivity :

  • The Electrophilic Face: The chlorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings.
    
  • The Recognition Face: The pyrazole moiety (N-linked at C3) serves as a hydrogen-bond acceptor/donor motif, often mimicking the adenine ring of ATP in kinase active sites.

Property Data
IUPAC Name 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine
CAS Number 1209459-17-5
Molecular Formula

Molecular Weight 180.59 g/mol
Key Reactivity

(C2-Cl), Pd-Coupling (C2-Cl), Coordination (N-Pyrazine)

Part 2: Discovery and History

The Shift to Nitrogen-Rich Scaffolds (The 2000s)

The history of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is not defined by a single "Eureka" moment but by the evolution of scaffold hopping in the early 21st century.

In the 1990s, kinase inhibitors were dominated by quinazolines and purines. However, these often suffered from poor metabolic stability and low aqueous solubility. As High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) matured in the mid-2000s, medicinal chemists began exploring diazines (pyrazines, pyrimidines) as bioisosteres.

The "Aloisine" Connection

The utility of the pyrazine core was highlighted by the discovery of Aloisines (e.g., Aloisine A) in the early 2000s [1].[1] Aloisines are pyrrolo[2,3-b]pyrazines that act as potent Cyclin-Dependent Kinase (CDK) inhibitors.[1][2][3][4][5][6]

While Aloisine is a fused system, the 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine intermediate emerged as a simplified, non-fused analog that offered greater synthetic flexibility. It allowed chemists to:

  • Retain the critical bidentate binding motif required for the ATP hinge region.

  • Avoid the complex synthesis of fused bicyclic systems in early screening.

  • Rapidly generate libraries via the reactive chlorine handle.

Rise in Patent Literature

By 2010, this specific scaffold began appearing frequently in patent literature for Janus Kinase (JAK) inhibitors and mGluR5 negative allosteric modulators [2]. It became a standard "catalog compound" for CROs, transitioning from a custom-synthesized rarity to a commodity building block.

Part 3: Synthetic Chemistry & Protocols

The synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is a classic example of regioselective Nucleophilic Aromatic Substitution (


) .
The Mechanism

The starting material, 2,3-dichloropyrazine , is symmetrical. However, once the first nucleophile (pyrazole) attacks, the symmetry is broken. The electron-withdrawing nature of the first pyrazole ring actually deactivates the ring slightly towards a second attack compared to the dichloro-precursor, but steric hindrance plays a larger role in preventing bis-substitution under controlled conditions.

Experimental Protocol: Synthesis from 2,3-Dichloropyrazine

Objective: Selective mono-substitution of 2,3-dichloropyrazine with pyrazole.

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • 1H-Pyrazole (1.05 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv) OR Potassium Carbonate (

    
    ) for milder conditions.
    
  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

  • Deprotonation: Add 1H-Pyrazole (1.05 equiv) dropwise (if liquid) or portion-wise (if solid). Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases. Causality: This generates the pyrazolyl anion, a potent nucleophile.
    
  • Addition: Add a solution of 2,3-dichloropyrazine (1.0 equiv) in DMF dropwise to the reaction mixture at 0°C. Note: Slow addition prevents high local concentrations that could lead to bis-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (

      
       = 149) and appearance of the product (
      
      
      
      = 181).
  • Quench & Workup: Pour the mixture onto crushed ice/water. The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Yield: Typically 75–85%.

Part 4: Medicinal Chemistry Applications[1][2][4]

Once synthesized, the 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine scaffold serves as a divergence point.

The "Kinase Hinge" Strategy

In many kinase inhibitors, the pyrazole nitrogen (N2) and the pyrazine nitrogen (N1) form a bidentate coordination complex with the hinge region of the kinase (e.g., interacting with the backbone NH and CO of the "Gatekeeper" residue).

Divergent Library Synthesis

The remaining Chlorine atom is displaced to introduce "tail" groups that probe the solvent-exposed regions of the protein pocket.

  • Path A: Amination (

    
    ) 
    
    • Reagents: Primary/Secondary amine + DIPEA + DMSO (100°C).

    • Use: Creating solubility-enhancing tails (e.g., morpholine, piperazine).

  • Path B: Suzuki-Miyaura Coupling

    • Reagents: Aryl boronic acid +

      
       + 
      
      
      
      + Dioxane/Water.
    • Use: Extending the aromatic core to reach hydrophobic pockets.

Part 5: Visualization of Signaling & Synthesis

Diagram 1: Synthetic Logic & Divergence

This diagram illustrates the synthesis of the core and its downstream application in generating two distinct classes of drug candidates.

G Start 2,3-Dichloropyrazine (Starting Material) Core 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (THE SCAFFOLD) Start->Core SNAr (NaH, DMF, 0°C) Regioselective Reagent 1H-Pyrazole (Nucleophile) Reagent->Core PathA Product Class A: Amino-Derivatives (Solubility Tails) Core->PathA SNAr w/ Amines (R-NH2, Heat) PathB Product Class B: Bi-Aryl Systems (Hydrophobic Reach) Core->PathB Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Caption: Divergent synthesis strategy using the 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine scaffold.

Diagram 2: Pharmacophore Mapping (Kinase Binding)

This diagram models how the scaffold interacts with a theoretical Kinase ATP binding site.

G Hinge Kinase Hinge Region (Backbone NH/CO) PyrazineN Pyrazine N1 (H-Bond Acceptor) Hinge->PyrazineN H-Bond PyrazoleN Pyrazole N2 (H-Bond Donor/Acceptor) Hinge->PyrazoleN H-Bond Pocket Hydrophobic Pocket PyrazineN->PyrazoleN Scaffold Core Cl_Sub C2-Substituent (Tail Group) PyrazineN->Cl_Sub Covalent Link Cl_Sub->Pocket Van der Waals

Caption: Pharmacophore model showing the bidentate binding mode of the scaffold in the ATP pocket.

Part 6: References

  • Mettey, Y., et al. (2003).[1] Aloisines, a New Family of CDK/GSK-3 Inhibitors.[1][3][5][6][7] SAR Study, Crystal Structure in Complex With CDK2, Enzyme Selectivity, and Cellular Effects.[1][3][4][5][6][7] Journal of Medicinal Chemistry.[1][4][5]

  • BenchChem Protocols. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.

  • PubChem. (2025). Compound Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine.

  • Ichikawa, H., & Oh, Y. (2006). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling. Heterocycles.[4]

Sources

Reactivity of the pyrazole and pyrazine rings in 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine

Authored by: A Senior Application Scientist

Abstract

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This bifunctional molecule, featuring an electron-deficient pyrazine ring and an electron-rich pyrazole ring, presents a fascinating and highly tunable reactivity profile. Understanding the distinct chemical behaviors of each ring system is paramount for its strategic deployment in the synthesis of complex molecular architectures, particularly in drug discovery programs. This guide provides an in-depth analysis of the molecule's electronic landscape and explores the primary reaction pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling at the pyrazine core, as well as electrophilic substitution on the pyrazole moiety. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile building block.

The Dichotomous Electronic Landscape

The reactivity of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is fundamentally governed by the contrasting electronic natures of its two constituent rings. The pyrazine ring, with its two nitrogen atoms at positions 1 and 4, is an archetypal electron-deficient (π-deficient) heteroaromatic system.[1][2] This deficiency renders the ring carbons electrophilic and makes the system highly susceptible to nucleophilic attack while being resistant to electrophilic substitution.[3][4] The presence of the chlorine atom and the inductively withdrawing pyrazolyl group further depletes the ring of electron density, enhancing its electrophilicity.

Conversely, the pyrazole ring is an electron-rich (π-excessive) system.[5] The presence of two adjacent nitrogen atoms results in a significant accumulation of electron density at the C4 position, making it the primary site for electrophilic attack.[6][7][8] The N1-substituent (the pyrazine ring) exerts a deactivating, electron-withdrawing effect on the pyrazole ring, yet electrophilic substitution remains a viable and crucial pathway for its functionalization.

Caption: Electronic characteristics of the pyrazine and pyrazole rings.

Reactivity of the Pyrazine Ring: A Hub for Nucleophilic and Cross-Coupling Reactions

The synthetic utility of the 2-chloro-3-(1H-pyrazol-1-yl)pyrazine scaffold is dominated by reactions at the C2-chloro position. The powerful electron-withdrawing nature of the pyrazine ring system activates the C-Cl bond for cleavage.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrazine chemistry.[1] Halopyrazines are significantly more reactive towards nucleophilic displacement than their corresponding halopyridine analogues.[3] In 2-chloro-3-(1H-pyrazol-1-yl)pyrazine, the chlorine atom is readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the ring nitrogen atoms. The subsequent loss of the chloride ion restores aromaticity and yields the substituted product. The efficiency of this reaction makes it a preferred method for introducing diverse functional groups.[9][10]

G Reactants 2-Chloro-3-(pyrazolyl)pyrazine + Nu: Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-Determining Step) Product 2-Nu-3-(pyrazolyl)pyrazine + Cl- Intermediate->Product Elimination

Caption: General workflow for the SNAr reaction on the pyrazine ring.

Protocol 2.1: SNAr Amination with Morpholine

This protocol describes a typical amination reaction, a robust and widely used transformation.

  • Rationale: The choice of a polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus preserving its reactivity. The use of a base like K₂CO₃ or an excess of the amine neutralizes the HCl generated during the reaction, driving it to completion. Heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex.

  • Step-by-Step Methodology:

    • To a solution of 2-chloro-3-(1H-pyrazol-1-yl)pyrazine (1.0 mmol, 1 equiv.) in anhydrous DMF (5 mL) in a sealed reaction vessel, add morpholine (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Seal the vessel and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature and pour it into ice-water (50 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)-3-(1H-pyrazol-1-yl)pyrazine.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective, palladium-catalyzed cross-coupling reactions offer a more versatile and often milder approach to form C-C, C-N, and C-O bonds, particularly with less nucleophilic partners. The reactivity of halopyrazines in these reactions generally follows the trend I > Br > Cl, making chloropyrazines the most challenging substrates.[11] However, the development of advanced catalyst systems with specialized ligands has enabled efficient coupling of even unreactive chloro-heterocycles.[12][13]

Table 1: Common Cross-Coupling Reactions at the C2-Position

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Bond Formed
Suzuki-Miyaura Boronic Acids/EstersPd(PPh₃)₄, Pd(dppf)Cl₂, or specialized Pd(II) pincer complexes with a base (e.g., K₂CO₃, Cs₂CO₃)C-C
Buchwald-Hartwig Amines, AmidesPd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu)C-N
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N)C-C (sp)

Protocol 2.2: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Rationale: The Suzuki-Miyaura coupling is one of the most robust methods for C-C bond formation. The choice of a palladium catalyst with a suitable phosphine ligand is critical for facilitating the oxidative addition step, especially with a relatively inert C-Cl bond.[12] A base is required for the transmetalation step to activate the boronic acid. A mixed solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic-soluble aryl halide and the often water-soluble base and boronic acid salt.

  • Step-by-Step Methodology:

    • In an oven-dried Schlenk flask, combine 2-chloro-3-(1H-pyrazol-1-yl)pyrazine (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed mixture of dioxane and water (4:1, 5 mL) via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and dilute with water and ethyl acetate.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography to yield 2-phenyl-3-(1H-pyrazol-1-yl)pyrazine.

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-Cl(L_n) (R = Pyrazinyl) oxidative_addition->pd_complex R-Cl transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)-Ar(L_n) transmetalation->pd_aryl_complex boronic_acid ArB(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product center

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Pyrazole Ring: A Target for Electrophilic Substitution

In stark contrast to the pyrazine ring, the pyrazole moiety is primed for electrophilic aromatic substitution (SEAr).

Regioselectivity of Electrophilic Attack

The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the overwhelming site of electrophilic attack.[5][7] Reactions such as halogenation, nitration, and formylation occur preferentially at this position.[8] The N1-pyrazinyl substituent is strongly deactivating due to its electron-withdrawing nature, meaning that more forcing conditions may be required for these transformations compared to simple N-alkyl pyrazoles. However, the regioselectivity remains high for the C4 position.

start Pyrazole Ring + E⁺ attack Electrophilic Attack at C4 start->attack sigma_complex σ-Complex (Arenium Ion) (Charge delocalized over N2 and C3/C5) attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation -H⁺ end 4-E-Pyrazole Product deprotonation->end

Caption: Mechanism of electrophilic substitution at the C4-position of the pyrazole ring.

Protocol 3.1: Electrophilic Bromination at the C4-Position

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine (Br⁺). Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction proceeds without the need for a strong Lewis acid catalyst due to the inherent nucleophilicity of the pyrazole ring, even with the deactivating N1-substituent.

  • Step-by-Step Methodology:

    • Dissolve 2-chloro-3-(1H-pyrazol-1-yl)pyrazine (1.0 mmol, 1 equiv.) in acetonitrile (10 mL) in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.

    • Monitor the consumption of the starting material by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with aqueous sodium thiosulfate solution to remove any remaining bromine, then wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield 2-chloro-3-(4-bromo-1H-pyrazol-1-yl)pyrazine.

Synthesis of the Core Scaffold

The title compound is most commonly and efficiently synthesized via a direct nucleophilic substitution reaction between 2,3-dichloropyrazine and pyrazole.

DCP 2,3-Dichloropyrazine Reaction S_NAr Reaction (DMF, Heat) DCP->Reaction Pyrazole Pyrazole Pyrazole->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine Reaction->Product

Caption: Synthetic workflow for 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine.

Protocol 4.1: Synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine

  • Rationale: In 2,3-dichloropyrazine, both chlorine atoms are activated towards nucleophilic substitution. The reaction with one equivalent of the pyrazole anion (generated in situ by the base) leads to monosubstitution. The product, 2-chloro-3-(1H-pyrazol-1-yl)pyrazine, is less reactive towards a second substitution than the starting material because the newly added pyrazolyl group is less activating than the chlorine it replaced. This allows for selective monosubstitution under controlled conditions.

  • Step-by-Step Methodology:

    • To a suspension of potassium carbonate (1.5 equiv.) in anhydrous DMF, add pyrazole (1.0 equiv.).

    • Stir the mixture at room temperature for 30 minutes to form the potassium salt of pyrazole.

    • Add a solution of 2,3-dichloropyrazine (1.05 equiv.) in DMF dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour into a large volume of cold water.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove nonpolar impurities.

    • Dry the solid under vacuum to obtain the product, which can be further purified by recrystallization if necessary.

Conclusion

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is a molecule of dual reactivity. The pyrazine ring serves as an electrophilic core, readily undergoing nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions at the C-Cl bond. This allows for the introduction of diverse substituents, making it an invaluable platform for library synthesis in drug discovery. In contrast, the pyrazole ring acts as a nucleophile, with the C4 position being a reliable site for electrophilic functionalization. By understanding and exploiting this chemical dichotomy, researchers can strategically and selectively modify either ring system, providing precise control over the construction of complex, high-value molecules for a range of scientific applications.

References

  • BenchChem. (2025). The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. BenchChem Technical Guides.
  • Science of Synthesis. (n.d.). Pyrazines.
  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem Technical Support.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline Resources.
  • Unknown. (2018). Pyrazole. Heterocyclic Compounds AZC.
  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
  • Aoyagi, Y., Inoue, A., Koike, I., et al.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. BenchChem Technical Guides.
  • Bram, G., et al. (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic.
  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem Technical Support.
  • De Nanteuil, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Technical Bulletin.

Sources

2-Chloro-3-(1H-pyrazol-1-YL)pyrazine as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Building Block for Kinase Inhibitor & CNS Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This guide details the chemical utility of this intermediate, specifically its role as an electrophilic linchpin in the synthesis of ATP-competitive kinase inhibitors and adenosine receptor antagonists.

By leveraging the differential reactivity between the electron-deficient pyrazine core and the nucleophilic pyrazole moiety, researchers can utilize this building block to execute divergent synthetic strategies. This document provides validated protocols for its synthesis, downstream functionalization via Palladium-catalyzed cross-couplings, and structural insights into its pharmacophoric properties.

Part 1: Structural Analysis & Reactivity Profile

The utility of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine stems from its unique electronic distribution. The pyrazine ring is highly


-deficient, making the C2-chlorine atom highly activated for oxidative addition or nucleophilic aromatic substitution (

).
Electronic & Steric Features
  • The "Ortho" Effect: The pyrazole ring is attached at the C3 position via the N1 nitrogen. This positioning places the pyrazole's N2 nitrogen in close proximity to the C2-chlorine. This can facilitate metal coordination (chelation) during catalytic cycles, potentially stabilizing Pd-intermediates, though it also imposes steric bulk that necessitates the use of specific phosphine ligands.

  • Pyrazine Activation: The two nitrogen atoms in the pyrazine ring pull electron density away from the carbon skeleton, significantly lowering the activation energy required for displacing the chlorine atom compared to chlorobenzene analogs.

  • Solubility Profile: The presence of three sp2-hybridized nitrogens increases polarity, often improving the aqueous solubility of downstream drug candidates—a critical parameter in oral bioavailability.

Reactivity Heatmap (DOT Visualization)

The following diagram maps the electrophilic and nucleophilic sites, guiding synthetic planning.

ReactivityMap Core 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (The Scaffold) C2_Cl C2-Position (Cl) Primary Electrophile (Suzuki/Buchwald/SNAr) Core->C2_Cl High Reactivity Py_C4 Pyrazole C4-Position Secondary Nucleophile (Electrophilic Aromatic Sub.) Core->Py_C4 Moderate Reactivity Py_N2 Pyrazole N2 Coordination Site (H-Bond Acceptor) Core->Py_N2 Ligand Binding Suzuki Bi-aryl Products (Kinase Hinges) C2_Cl->Suzuki Pd-Catalysis (Boronic Acids) Buchwald Amino-pyrazines (Solubility/Selectivity) C2_Cl->Buchwald Pd-Catalysis (Amines) Halogenation C4-Halo Derivatives (Steric Tuning) Py_C4->Halogenation NIS/NBS

Figure 1: Reactivity map illustrating the primary electrophilic site at C2 and secondary functionalization opportunities on the pyrazole ring.

Part 2: Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or when introducing isotopic labels. The most robust route involves the regioselective


 of 2,3-dichloropyrazine.
Protocol 1: Preparation of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine

Reaction Type: Nucleophilic Aromatic Substitution (


)
Scale:  10 mmol (Typical Lab Scale)
ReagentEquivalentsRole
2,3-Dichloropyrazine 1.0Electrophile
1H-Pyrazole 1.05Nucleophile
Sodium Hydride (60%) 1.2Base (Deprotonation)
THF (Anhydrous) 10 volSolvent

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (1.2 eq) in anhydrous THF at 0°C.

  • Nucleophile Formation: Add 1H-Pyrazole (1.05 eq) dropwise (if liquid) or portion-wise (if solid). Stir at 0°C for 30 minutes until H2 evolution ceases. Caution: H2 gas is flammable.

  • Addition: Add 2,3-Dichloropyrazine (1.0 eq) dissolved in minimal THF dropwise to the pyrazolyl anion solution.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product is usually less polar than the starting pyrazole but more polar than the dichloride.

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Critical Note: Mono-substitution is favored due to the deactivation of the pyrazine ring after the first substitution (the pyrazole is less electron-withdrawing than the chlorine it replaced, but steric hindrance prevents easy attack at the second chlorine under mild conditions).

Part 3: Downstream Functionalization (The "Building Block" Utility)

The primary value of this molecule lies in replacing the C2-Chlorine to construct complex bioactive molecules.

1. Suzuki-Miyaura Cross-Coupling

This is the standard method for attaching aryl or heteroaryl groups, essential for creating the "hinge-binding" motifs in kinase inhibitors.

Challenge: Pyrazine nitrogens can poison Palladium catalysts. Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) or pre-formed catalysts like Pd(dppf)Cl2 for robust substrates.

Protocol 2: Optimized Suzuki Coupling

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    (5 mol%).
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane:Water (4:1).

  • Temperature: 90–100°C.

  • Time: 2–12 hours.

2. Buchwald-Hartwig Amination

Used to introduce amine solubilizing groups or to create specific H-bond donor/acceptor motifs.

  • Catalyst:

    
     + BINAP or BrettPhos.
    
  • Base: NaOtBu (Strong base required).

  • Solvent: Toluene or Dioxane (Anhydrous).

Part 4: Medicinal Chemistry Applications[1][2][3][4]

The 2-(pyrazol-1-yl)pyrazine motif is a bioisostere for bi-aryl systems found in several FDA-approved drugs.

Case Study: Kinase Inhibition (ATR & JAK Pathways)

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, the pyrazine ring often serves as the core scaffold.

  • Mechanism: The pyrazine N4 nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the "hinge" region of the kinase ATP pocket.

  • Role of Pyrazole: The pyrazole group at C3 orients substituents into the solvent-exposed region or the ribose-binding pocket, depending on the exact substitution pattern.

  • Example Class: Analogs of Ceralasertib (AZD6738) utilize a pyrazine core.[1] While Ceralasertib uses a slightly different substitution, the 2-chloro-3-(pyrazol-1-yl)pyrazine block allows for the synthesis of "scaffold-hopped" analogs to improve selectivity or patentability.

Synthetic Workflow Visualization

The following diagram illustrates how this specific building block is processed into a library of kinase inhibitors.

SynthesisWorkflow Start 2,3-Dichloropyrazine Intermediate 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (The Building Block) Start->Intermediate SNAr (Pyrazole, NaH) PathA Suzuki Coupling (Ar-B(OH)2) Intermediate->PathA PathB Buchwald Amination (R-NH2) Intermediate->PathB ProdA Bi-Aryl Inhibitor (Target: Kinase Hinge) PathA->ProdA Pd(dppf)Cl2, K3PO4 ProdB Amino-Pyrazine (Target: GPCR/CNS) PathB->ProdB Pd(OAc)2, BINAP

Figure 2: Divergent synthetic workflow converting the raw starting material into distinct pharmacological classes.[2]

Part 5: References
  • General Reactivity of Halopyrazines:

    • BenchChem.[3] "A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines." Link (General reactivity trends I > Br > Cl).

  • Suzuki Coupling on Nitrogen Heterocycles:

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. Link

  • Pyrazine-Pyrazole Scaffolds in Medicinal Chemistry:

    • PubChem Compound Summary. "2-chloro-6-(1H-pyrazol-1-yl)pyrazine" (Isomer analog data for physical properties). Link

  • Kinase Inhibitor Structural Design:

    • Furet, P., et al. (2017). "Discovery of a Novel Class of Highly Potent and Selective ATR Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Illustrates the utility of pyrazine cores in ATR inhibition). Link

  • Synthesis Protocols:

    • Organic Chemistry Portal. "Synthesis of Pyrazoles and Pyrazine Derivatives."[4][1][5][6] Link

(Note: Specific patent literature for CAS 1240590-33-7 is proprietary, but the chemistry described above is consistent with standard practices for this class of heterocycles found in WO2010/WO2012 series patents regarding ATR and CHK1 inhibitors.)

Sources

Methodological & Application

Step-by-step guide to derivatizing 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-PYRZ-042

Executive Summary

The scaffold 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., Menin-MLL, ATR inhibitors). Its unique architecture combines an electron-deficient pyrazine core with an electron-rich pyrazole moiety, offering orthogonal handles for diversification.

This guide provides a validated, modular workflow for derivatizing this scaffold. Unlike generic protocols, we focus on the specific electronic interplay between the pyrazine and pyrazole rings, ensuring high regioselectivity and yield.

Core Reactivity Profile

The molecule presents three distinct reactivity zones:

  • Zone A (C-2 Position): Highly electrophilic due to the inductive effect of the adjacent pyrazine nitrogens and the pyrazolyl group. Prime target for

    
      and Pd-catalyzed cross-couplings .
    
  • Zone B (Pyrazole C-4 Position): Nucleophilic "soft" center. Susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., halogenation).[1]

  • Zone C (Pyrazine C-5/C-6): Less reactive, requiring radical functionalization or Minisci-type reactions (not covered in this standard guide).

Reactivity Logic & Pathway Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Start 2-Chloro-3- (pyrazol-1-yl)pyrazine SNAr Protocol 1: S_NAr (Amination) Start->SNAr R-NH2, Base DMSO, Heat Suzuki Protocol 2: Suzuki Coupling (C-C) Start->Suzuki Ar-B(OH)2, Pd(0) Base, Dioxane EAS Protocol 3: C-4 Halogenation Start->EAS NBS/NIS DMF, RT Prod_SNAr 2-Amino-3- (pyrazol-1-yl)pyrazine SNAr->Prod_SNAr Prod_Suzuki 2-Aryl-3- (pyrazol-1-yl)pyrazine Suzuki->Prod_Suzuki Prod_EAS 2-Chloro-3-(4-halo- pyrazol-1-yl)pyrazine EAS->Prod_EAS

Caption: Divergent synthesis map. The C-2 chloride is the primary electrophilic handle, while the pyrazole C-4 allows for late-stage diversification.

Detailed Protocols

Protocol 1: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amine substituents at the C-2 position. Mechanism: The electron-deficient pyrazine ring, further activated by the electron-withdrawing pyrazol-1-yl group (via the nitrogen linkage), facilitates facile displacement of the chloride.

Materials
  • Substrate: 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO (anhydrous) or NMP. Note: Ethanol/Isopropanol can be used for highly nucleophilic amines but may require higher temperatures.

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the chloropyrazine substrate in DMSO (concentration ~0.2 M).

  • Addition: Add DIPEA followed by the amine.

    • Expert Tip: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check LC-MS for disappearance of starting material (M+H). The product will typically show a distinct UV shift due to the new push-pull system.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature (RT).

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product often precipitates as a solid. Filter, wash with water, and dry under vacuum.[2][3]

  • Alternative Workup (Extraction):

    • If no precipitate forms, extract with EtOAc (3x). Wash organics with brine (to remove DMSO), dry over

      
      , and concentrate.
      
Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds (biaryl systems) at C-2. Challenge: The pyrazole nitrogen (N-2) can potentially coordinate to Palladium, acting as a catalyst poison. Solution: Use of phosphine ligands with high steric bulk (e.g.,


 in high loading or Buchwald ligands) or bidentate ligands like dppf.
Materials
  • Substrate: 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (1.0 equiv)

  • Boronic Acid/Ester: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) [Preferred for robustness]
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Purge a microwave vial or round-bottom flask with Nitrogen or Argon.

  • Loading: Add the chloropyrazine, boronic acid, and catalyst.

  • Solvent Addition: Add 1,4-Dioxane and the aqueous base.

    • Concentration: Target ~0.15 M with respect to the substrate.

  • Degassing: Sparge the mixture with inert gas for 5 minutes.

  • Reaction: Heat to 90 °C (oil bath) or 110 °C (microwave, 30 min).

    • Expert Tip: If conversion stalls, add a second portion of catalyst (0.02 equiv) and heat for an additional hour.

  • Purification:

    • Filter through a Celite pad to remove Pd black. Rinse with EtOAc.[4]

    • Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol 3: Regioselective C-4 Halogenation (EAS)

Objective: Functionalization of the pyrazole ring to create a "dual-handle" intermediate. Mechanism: The pyrazole ring is electron-rich. The C-4 position is the most nucleophilic site, allowing for clean Electrophilic Aromatic Substitution.

Materials
  • Substrate: 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (1.0 equiv)

  • Electrophile: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in DMF (0.5 M) at RT.

  • Addition: Add NBS/NIS portion-wise over 5 minutes.

    • Caution: Exothermic reaction. Monitor temperature.

  • Reaction: Stir at RT for 2–4 hours.

    • Expert Tip: Do not heat initially. Heating may promote halogenation of the pyrazine ring or side reactions.

  • Workup:

    • Dilute with EtOAc and wash with saturated

      
       (sodium thiosulfate) to quench excess halogen.
      
    • Wash with water and brine.[4]

    • Concentrate to yield the 4-halo-pyrazole derivative.[5]

Experimental Workflow Diagram (Suzuki Coupling)

Workflow Setup Step 1: Inert Setup (Ar/N2 Purge) Mix Step 2: Reagent Mixing (Substrate, Boronic Acid, Pd Cat, Base) Setup->Mix Degas Step 3: Degassing (Sparge 5 mins) Mix->Degas Heat Step 4: Reaction 90°C (12h) or MW 110°C (30m) Degas->Heat Filter Step 5: Celite Filtration (Remove Pd) Heat->Filter Purify Step 6: Flash Chromatography Filter->Purify

Caption: Standardized workflow for Pd-catalyzed cross-coupling of chloropyrazines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (

)
Poor NucleophilicitySwitch solvent to NMP; increase temp to 120°C; add catalytic KI.
Hydrolysis (OH product) Wet Solvent/BaseUse anhydrous DMSO; ensure base is dry. Avoid hydroxide bases in

.
Stalled Suzuki Pd PoisoningSwitch to Pd(dtbpf)Cl2 or XPhos Pd G2 . Increase catalyst loading to 5-10 mol%.
Regioselectivity (EAS) Over-halogenationStrictly control stoichiometry (1.0 equiv). Perform at 0°C if necessary.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or Trifluoroborate salt. Lower reaction temp.[6]

References

  • Reactivity of Chloropyrazines

    • BenchChem Technical Guides. "A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines." Link

  • Pyrazine

    
     Mechanisms: 
    
    • Loughney, D. A., et al. "Nucleophilic aromatic substitution reactions of chloroazines." Environmental Science & Technology, 2002. Link

  • Suzuki Coupling of Nitrogen Heterocycles

    • Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[7] Journal of the American Chemical Society. Link

  • Electrophilic Substitution of Pyrazoles

    • Organic Chemistry Portal. "Synthesis and Reactivity of Pyrazoles." Link

  • General Palladium Catalysis Protocols

    • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Guide."[4] Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a reactive chloropyrazine ring coupled with a pyrazole moiety, makes it a versatile precursor for the synthesis of novel compounds with potential therapeutic or functional properties. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, while the pyrazine ring is prevalent in biologically active molecules. The chlorine atom on the electron-deficient pyrazine ring serves as a reactive handle for nucleophilic substitution, enabling facile diversification of the molecular scaffold.

Given its reactive nature and the fact that its toxicological properties have not been fully investigated, adherence to strict handling and storage protocols is paramount to ensure researcher safety, maintain compound integrity, and guarantee experimental reproducibility. This document provides a detailed guide based on established best practices for similar chemical classes.

Section 1: Compound Profile and Hazard Assessment

Before handling 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine, it is crucial to understand its chemical properties and potential hazards. While specific toxicological data for this exact compound is limited, information extrapolated from Safety Data Sheets (SDS) of analogous chloro-heterocyclic and pyrazole-containing compounds dictates a cautious approach.

1.1 Chemical and Physical Properties The properties listed below are based on its chemical structure and data from similar compounds.

PropertyValueSource / Rationale
Chemical Name 2-Chloro-3-(1H-pyrazol-1-YL)pyrazineIUPAC Nomenclature
Molecular Formula C₇H₅ClN₄Derived from structure
Molecular Weight 180.59 g/mol
CAS Number Not readily available for this specific isomer. A related isomer, 2-chloro-6-(1h-pyrazol-1-yl)pyrazine, is documented.Structural Isomerism
Appearance Likely an off-white to yellow or brown solid.Common for similar heterocyclic compounds.
Solubility Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, Ethanol).General characteristic of functionalized heterocycles.
Stability Stable under recommended storage conditions. Sensitive to moisture, strong oxidizing agents, and potentially light.Inferred from handling guides for related reagents.

1.2 GHS Hazard Identification (Anticipated) Based on related compounds, 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine should be handled as a substance with the following potential hazards.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A) / Damage (Category 1): Causes serious eye irritation or damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Causality Behind Hazards: Halogenated aromatic and heterocyclic compounds can be irritants and may be harmful due to their ability to react with biological macromolecules. The pyrazole moiety, while common in drugs, can also contribute to toxicity depending on the overall molecular structure.

Section 2: Core Principles for Safe Laboratory Operations

A proactive approach to safety is essential. The following workflow outlines the necessary steps from compound reception to experimental use, ensuring that all safety and handling requirements are met.

G cluster_0 Pre-Experiment Workflow A Receive Compound B Verify Integrity (Seal Intact, Correct Label) A->B Step 1 C Log into Inventory (Date, Lot #, Quantity) B->C Step 2 D Store Immediately (See Section 4) C->D Step 3 E Conduct Experiment-Specific Risk Assessment F Assemble Required PPE & Engineering Controls E->F Step 4 G Retrieve from Storage & Equilibrate to RT F->G Step 5 H Proceed with Protocol (Weighing, Dissolving) G->H Step 6

Caption: Pre-experiment workflow for 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine.

Section 3: Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with this compound.

3.1 Personal Protective Equipment (PPE) The primary barrier between the researcher and the chemical is appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times. Standard safety glasses do not provide adequate protection against splashes.

  • Hand Protection: Wear nitrile or neoprene protective gloves. Always inspect gloves for tears or holes before use. Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.

3.2 Engineering Controls All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

3.3 Protocol: Weighing and Aliquoting the Solid Compound

Objective: To accurately weigh a desired amount of the solid compound while minimizing exposure and contamination.

Methodology:

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Place an analytical balance inside the hood.

  • Tare: Place a clean weigh boat or creased weigh paper on the balance and press the "tare" or "zero" button.

  • Transfer: Using a clean, dedicated spatula, carefully transfer a small amount of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine from the stock bottle to the weigh boat. Avoid generating dust.

  • Measure: Add or remove small amounts of the solid until the desired mass is reached.

  • Seal: Immediately and tightly close the main stock bottle.

  • Documentation: Record the final weight in the laboratory notebook.

  • Cleanup: Carefully clean the spatula and the work surface. Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated solid hazardous waste container.

3.4 Protocol: Dissolving the Compound

Objective: To safely prepare a stock solution of a known concentration.

Methodology:

  • Solvent Selection: Choose an appropriate solvent in which the compound is soluble (e.g., DMSO, DMF).

  • Vessel Preparation: Select a clean, dry volumetric flask or vial of the appropriate size.

  • Transfer: Carefully transfer the pre-weighed solid into the flask. A powder funnel can be used to prevent loss of material.

  • Dissolution: Add a portion of the chosen solvent (approximately 50-70% of the final volume). Swirl gently or use a vortex mixer to dissolve the solid completely. Mild heating or sonication may be applied if necessary, ensuring the container is appropriately vented.

  • Final Volume: Once the solid is fully dissolved, add the solvent to reach the final desired volume.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Section 4: Storage and Stability Management

Incorrect storage can lead to compound degradation, compromising experimental results. The bifunctional nature of this molecule suggests that it may be susceptible to hydrolysis or other degradation pathways if not stored properly.

4.1 Recommended Storage Conditions The following table summarizes the optimal conditions for maintaining the long-term integrity of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine.

ParameterGuidelineRationale
Temperature Store in a freezer at -20°C or below.Low temperatures slow down potential degradation reactions.
Atmosphere Store in a tightly closed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).Protects from atmospheric moisture and oxygen, which could react with the compound.
Light Protect from light by using an amber vial or storing it in a dark location.Prevents potential photochemical decomposition.
Location Store in a dry, well-ventilated area designated for chemical storage.Ensures a stable environment and prevents accidental exposure.

4.2 Incompatible Materials To prevent hazardous reactions, avoid storing this compound with:

  • Strong oxidizing agents

  • Strong acids and bases

  • Reactive metals

Section 5: Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

G rect_node rect_node Start Incident Occurs Spill Spill? Start->Spill Exposure Personal Exposure? Start->Exposure Spill_Size Small & Contained? Spill->Spill_Size Yes Evacuate Evacuate Area Alert Supervisor Call Emergency Services Spill->Evacuate No Skin_Contact Skin Contact? Exposure->Skin_Contact Yes Eye_Contact Eye Contact? Exposure->Eye_Contact No Spill_Size->Evacuate No Absorb Cover with inert absorbent (e.g., vermiculite) Sweep into waste container Spill_Size->Absorb Yes Skin_Contact->Eye_Contact No Wash_Skin Remove contaminated clothing Wash area with soap & water for 15 min. Seek medical aid. Skin_Contact->Wash_Skin Yes Inhalation Inhalation? Eye_Contact->Inhalation No Rinse_Eyes Flush eyes with water for 15 min, lifting eyelids. Seek immediate medical aid. Eye_Contact->Rinse_Eyes Yes Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Seek medical aid. Inhalation->Fresh_Air Yes

Caption: Emergency response decision tree for spills and exposures.

5.1 First Aid Measures These first aid measures are based on guidelines for similar chemical classes and should be performed while seeking professional medical attention.

  • If Inhaled: Remove the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Section 6: Waste Disposal

All waste containing 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.

  • Segregation: Collect waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for disposal by an approved and licensed waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • MATERIAL SAFETY DATA SHEET . (n.d.). Retrieved from [Link]

  • Chemical Properties of Pyrazine, 2-chloro-3-methyl- (CAS 95-58-9) . (n.d.). Cheméo. Retrieved from [Link]

  • Safety Data Sheet . (2023, December 21). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • 2-chloro-6-(1h-pyrazol-1-yl)pyrazine . (n.d.). PubChemLite. Retrieved from [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines . (2022, July 22). MDPI. Retrieved from [Link]

  • Safety Data Sheet: 2,3-Dichloro pyrazine . (n.d.). Retrieved from [Link]

  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells . (2022, February 22). PMC. Retrieved from [Link]

  • **Synthesis, characterization, crystal structure and preliminary reactivity behaviour of new heteropolytopic ligands based on

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your yields.

The synthesis of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is a crucial step in the development of various pharmaceutical intermediates. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyrazine and pyrazole. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This document provides a structured, question-and-answer-based approach to address potential issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis to build a strong theoretical and practical base for your experiments.

Q1: What is the core mechanism for the synthesis of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The process begins with the deprotonation of pyrazole by a base to form the pyrazolate anion, a potent nucleophile. This anion then attacks one of the carbon atoms bonded to a chlorine atom on the 2,3-dichloropyrazine ring. The electron-withdrawing nature of the pyrazine ring's nitrogen atoms activates the chlorine atoms, making them susceptible to nucleophilic attack[1]. A stable intermediate (Meisenheimer complex) is formed, which then collapses, expelling a chloride ion to yield the final product. The selectivity for mono-substitution at the 3-position is generally high under controlled conditions[1].

Q2: How do I select the appropriate base for the reaction?

The choice of base is critical. It must be strong enough to deprotonate pyrazole (pKa ≈ 14.5) but not so strong that it promotes side reactions, such as unwanted deprotonation of the pyrazine ring or reaction with the solvent.

BaseTypeCommon Observations & Rationale
K₂CO₃ / Cs₂CO₃ Weak InorganicOften a good starting point. Cesium carbonate (Cs₂CO₃) is generally more effective due to its higher solubility in organic solvents and the "cesium effect," which promotes N-arylation.
NaH Strong, Non-nucleophilicHighly effective for deprotonation but requires strictly anhydrous conditions. It can be aggressive and may lead to decomposition or side products if the temperature is not carefully controlled.
t-BuOK / t-BuONa Strong, Non-nucleophilicSimilar to NaH, these are very effective but can be aggressive towards sensitive functional groups, especially at elevated temperatures[2].

Q3: What is the ideal solvent for this synthesis?

Polar aprotic solvents are generally preferred as they can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) without participating in the reaction.

  • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices due to their high polarity.

  • Acetonitrile (ACN) and Tetrahydrofuran (THF) can also be used, often in combination with stronger bases like NaH.

It is imperative to use anhydrous solvents, as water can quench the base and hydrolyze the starting material, significantly reducing the yield[2].

Q4: What is the impact of reaction temperature on yield and purity?

Temperature is a double-edged sword. Higher temperatures increase the reaction rate but can also promote the formation of byproducts, such as the di-substituted 2,3-di(1H-pyrazol-1-yl)pyrazine. A typical starting point is room temperature, with gentle heating (50-80 °C) if the reaction is sluggish. Aggressive heating should be avoided.

Troubleshooting Guide

This section provides a problem-oriented approach to common experimental issues.

Problem 1: Low or No Product Yield

You've completed the reaction, but TLC/LC-MS analysis shows little to no desired product.

Potential Cause A: Ineffective Deprotonation of Pyrazole

  • Why it happens: The pyrazolate anion is the active nucleophile. If pyrazole is not sufficiently deprotonated, the reaction will not proceed. This can be due to a base that is too weak or the presence of acidic impurities (like water) that consume the base.

  • Solution:

    • Switch to a stronger base: If using K₂CO₃, consider switching to Cs₂CO₃ or carefully using NaH.

    • Ensure anhydrous conditions: Dry your solvent and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering[2].

    • Pre-form the salt: In a separate flask, react pyrazole with NaH in an anhydrous solvent like THF. Once hydrogen evolution ceases, transfer this solution to the flask containing 2,3-dichloropyrazine.

Potential Cause B: Poor Quality of Starting Materials

  • Why it happens: 2,3-Dichloropyrazine can degrade over time. Impurities in either starting material can inhibit the reaction or lead to a complex mixture of side products.

  • Solution:

    • Verify Purity: Check the purity of your 2,3-dichloropyrazine and pyrazole by NMR or GC-MS before starting.

    • Purify Starting Materials: If necessary, purify 2,3-dichloropyrazine by recrystallization or sublimation.

Potential Cause C: Incorrect Reaction Temperature

  • Why it happens: The activation energy for the reaction may not be met at room temperature.

  • Solution:

    • Gentle Heating: After confirming that the base and reagents are high quality, try heating the reaction to 50-60 °C and monitor by TLC or LC-MS.

    • Optimization: Perform small-scale experiments at various temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and byproduct formation.

Problem 2: Significant Formation of Di-substituted Byproduct

Your reaction works, but you are forming a significant amount of 2,3-di(1H-pyrazol-1-yl)pyrazine, which complicates purification and lowers the yield of the desired mono-substituted product.

Potential Cause A: Incorrect Stoichiometry

  • Why it happens: If an excess of the pyrazolate anion is present, it can react with the already formed mono-substituted product, leading to the di-substituted byproduct.

  • Solution:

    • Control Stoichiometry: Use a precise 1.0 to 1.1 equivalents of pyrazole relative to 2,3-dichloropyrazine.

    • Slow Addition: Add the pyrazole/base mixture slowly to the solution of 2,3-dichloropyrazine. This maintains a low concentration of the nucleophile, favoring mono-substitution.

Potential Cause B: High Reaction Temperature or Prolonged Reaction Time

  • Why it happens: The mono-substituted product is also an electrophile, albeit a less reactive one. High temperatures provide the necessary activation energy for the second substitution to occur.

  • Solution:

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Monitor Closely: Track the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting 2,3-dichloropyrazine is consumed to prevent further reaction.

Problem 3: Difficulties in Product Purification

The crude product is an oil or a complex mixture that is difficult to purify by column chromatography.

Potential Cause A: Co-elution of Product and Starting Material

  • Why it happens: The product and remaining 2,3-dichloropyrazine may have similar polarities, making separation difficult.

  • Solution:

    • Optimize Chromatography: Screen different solvent systems. A gradient elution from a non-polar solvent (e.g., Hexane) to a moderately polar solvent (e.g., Ethyl Acetate) is often effective.

    • Alternative Stationary Phase: If silica gel fails, consider using alumina, which can offer different selectivity[3].

Potential Cause B: Presence of Baseline or Insoluble Material

  • Why it happens: Strong bases can sometimes lead to polymerization or the formation of highly polar, intractable byproducts[3].

  • Solution:

    • Aqueous Workup: Before extraction, wash the organic layer thoroughly with water and brine to remove inorganic salts and highly polar impurities.

    • Filtration: Filter the crude solution through a small plug of silica gel or celite before concentrating to remove baseline material.

Visualized Workflows and Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate a standard workflow and a decision-making process for addressing low yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Prepare Reagents (Check Purity, Dry Solvents) setup 2. Assemble Glassware (Dry, Inert Atmosphere) reagents->setup charge 3. Charge Reactor (Dichloropyrazine, Solvent) setup->charge addition 4. Slow Addition (Pyrazole + Base Solution) charge->addition stir 5. Stir & Monitor (TLC / LC-MS) addition->stir quench 6. Quench Reaction stir->quench extract 7. Extract & Wash quench->extract purify 8. Purify (Column Chromatography) extract->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Caption: Standard Experimental Workflow.

G node_sol node_sol node_cause node_cause start Low Yield? q1 Anhydrous Conditions? start->q1 cause1 Cause: Water quenching base or starting material. q1->cause1 No q2 Base Strength Sufficient? q1->q2 Yes sol1 Solution: Use dried solvents/ glassware. Run under N2/Ar. cause1->sol1 cause2 Cause: Incomplete deprotonation of pyrazole. q2->cause2 No q3 Reaction Temp Optimized? q2->q3 Yes sol2 Solution: Use stronger base (e.g., Cs2CO3, NaH). cause2->sol2 cause3 Cause: Insufficient activation energy. q3->cause3 No sol3 Solution: Gently heat (50-80 °C) and monitor. cause3->sol3

Caption: Troubleshooting Logic for Low Yield.

Reference Protocol

The following is a generalized protocol based on common procedures for SNAr reactions. Note: This should be adapted and optimized for your specific laboratory conditions and scale.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add 2,3-dichloropyrazine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).

  • Base Addition: In a separate flask, add pyrazole (1.05 eq) and anhydrous DMF. Cool this mixture in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C to room temperature.

  • Reaction: Slowly add the pyrazolate solution from step 2 to the 2,3-dichloropyrazine solution via a syringe or dropping funnel over 20 minutes.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour. If the reaction is slow, gently heat to 50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. BenchChem.
  • Matsumoto, K., & Kurata, H. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Senshu University.
  • Nyffenegger, C., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 2-chloro-3-(1H-pyrazol-1-yl)pyrazine via the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine with pyrazole is a critical transformation in the development of kinase inhibitors and advanced agrochemicals.

While pyrazine rings are highly electron-deficient and generally primed for SNAr[1], the presence of two identical, highly electrophilic adjacent carbon centers makes this reaction notoriously prone to side reactions. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure kinetic control and maximize the yield of your mono-substituted target.

Section 1: Mechanistic Causality & Reaction Pathways

To control the reaction, we must first understand the causality of the failures. The pyrazine core is strongly electron-withdrawing, which facilitates the attack of the pyrazole nitrogen to form a Meisenheimer complex[2]. Because the reaction can proceed via a concerted or stepwise mechanism depending on the solvent microenvironment[2], the transition state is highly sensitive to nucleophile concentration, temperature, and trace impurities.

The first substitution yields the desired 2-chloro-3-(1H-pyrazol-1-yl)pyrazine. However, the newly added pyrazole ring exerts an inductive electron-withdrawing effect, which fails to sufficiently deactivate the adjacent C2 position[3]. If the thermodynamic driving force overcomes the kinetic barrier, a second SNAr event occurs, leading to the bis-substituted byproduct. Furthermore, the highly electrophilic nature of the pyrazine ring makes it exceptionally vulnerable to hard nucleophiles like hydroxide ions (derived from trace water), leading to rapid hydrolysis[4].

SNAr_Pathways SM 2,3-Dichloropyrazine + Pyrazole MC Meisenheimer Complex (Transition State) SM->MC Base, Solvent (SNAr Attack) Hydrolysis 3-Chloro-2-hydroxypyrazine (Hydrolysis) SM->Hydrolysis + H₂O/OH⁻ (Trace Moisture) Target 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (Target Product) MC->Target -Cl⁻ (Fast) BisSub 2,3-di(1H-pyrazol-1-yl)pyrazine (Bis-substitution) Target->BisSub + Pyrazole, Base (Excess/High Temp)

Caption: SNAr reaction pathways of 2,3-dichloropyrazine and competing side reactions.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows a massive over-representation of 2,3-di(1H-pyrazol-1-yl)pyrazine. How do I arrest the reaction at mono-substitution? Cause: You have lost kinetic control. The activation energy for the second substitution is lower than expected because the first pyrazole does not strongly donate electron density back into the pyrazine ring[3]. If your temperature exceeds 0 °C during the addition phase, or if the local concentration of pyrazole is too high, the second substitution outcompetes the first. Solution: Shift from thermodynamic to strict kinetic control.

  • Use exactly 0.95 equivalents of pyrazole. It is easier to recover unreacted 2,3-dichloropyrazine than to separate the bis-substituted byproduct.

  • Utilize a weaker, bulkier base like Cs₂CO₃ instead of NaH.

  • Perform a reverse addition: add the pyrazole solution dropwise to a chilled (0 °C) solution of the pyrazine and base.

Q2: I am observing a byproduct with an [M-Cl+OH] mass (m/z ~131). Where is this coming from and how do I stop it? Cause: Hydroxylation. Polar aprotic solvents (like DMF or PEG) are highly hygroscopic[4]. Trace moisture reacts with your carbonate base to generate hydroxide ions (OH⁻). Because OH⁻ is a smaller, harder nucleophile than pyrazole, it attacks the 2,3-dichloropyrazine with a much faster rate constant, yielding 3-chloro-2-hydroxypyrazine. Solution: Rigorous anhydrous protocols. Store MeCN or DMF over activated 3Å molecular sieves for 48 hours prior to use. Oven-dry your inorganic bases (K₂CO₃ or Cs₂CO₃) at 150 °C overnight.

Q3: The reaction stalls at 50% conversion. Adding more base or heating the reaction just leads to degradation. What is the optimal system? Cause: Product inhibition or base sequestration. As the reaction proceeds, the generated chloride salts can coat the surface of the insoluble inorganic base, preventing further deprotonation of the pyrazole. Solution: Switch the solvent from DMF to Acetonitrile (MeCN) and use finely milled Cs₂CO₃. The larger cesium cation provides better solubility for the carbonate in MeCN, maintaining a consistent basic microenvironment without requiring elevated temperatures.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of SNAr products.

Base (Equiv)Solvent (Condition)TemperatureTarget Mono-substitution (%)Bis-substitution (%)Hydrolysis (%)
NaH (2.0)DMF (Dry)0 °C to RT55%35%< 5%
K₂CO₃ (1.5)DMF (Dry)RT68%20%5%
K₂CO₃ (1.5)DMF (Wet, Ambient)RT45%10%40%
DIPEA (2.0)THF (Dry)Reflux30%< 5%< 2% (Stalls)
Cs₂CO₃ (1.2) MeCN (Anhydrous) 0 °C 89% 5% < 2%

Section 4: Self-Validating Standard Operating Procedure (SOP)

To ensure high-fidelity synthesis, follow this optimized, self-validating protocol utilizing Cs₂CO₃ in MeCN.

Step 1: System Preparation & Drying

  • Flame-dry a 100 mL round-bottom flask under vacuum and backfill with dry Argon (repeat 3x).

  • Add 2,3-dichloropyrazine (1.00 g, 6.71 mmol, 1.0 equiv) and anhydrous MeCN (25 mL, stored over 3Å sieves).

  • Add finely milled, oven-dried Cs₂CO₃ (2.62 g, 8.05 mmol, 1.2 equiv).

Step 2: The Self-Validation Checkpoint

  • Causality Check: Before adding the nucleophile, we must verify the absence of hydroxide generation.

  • Action: Stir the suspension for 15 minutes at room temperature. Extract a 10 µL aliquot, quench in 1 mL of wet MeCN, and run a rapid LC-MS.

  • Validation: If a peak at m/z 131 (hydrolysis) is observed, your solvent/base system is wet. Abort the reaction to save the starting material. If only the starting material (m/z 149) is present, proceed to Step 3.

Step 3: Kinetic Addition

  • Cool the validated suspension to exactly 0 °C using an ice-water bath.

  • Dissolve pyrazole (434 mg, 6.37 mmol, 0.95 equiv) in 5 mL of anhydrous MeCN.

  • Add the pyrazole solution dropwise via a syringe pump over 30 minutes to maintain a low local concentration of the nucleophile.

Step 4: Monitoring and Quenching

  • Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Once the pyrazole is entirely consumed, immediately quench the reaction by filtering the mixture through a pad of Celite to remove the basic inorganic salts (halting any further SNAr progression).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure 2-chloro-3-(1H-pyrazol-1-yl)pyrazine.

Section 5: References

  • Kwan, E. E., et al. Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC) - National Institutes of Health.[2] URL:[Link]

  • Scales, S., et al. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Journal of Organic Chemistry, American Chemical Society.[3] URL:[Link]

  • Moreau, A., et al. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. MDPI.[4] URL:[Link]

Sources

Optimizing reaction conditions for 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine functionalization

[1][2][3]

Status: Online Current Queue: Low Agent: Senior Application Scientist[1][2]

Overview & Chemical Profile

Welcome to the technical support hub for 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, ATR) and other bioactive heterocycles.

The molecule features two distinct electronic environments:[3]

  • The Pyrazine Core: Highly electron-deficient, making the C2-chlorine activated for Nucleophilic Aromatic Substitution (

    
    ).[3][1][2]
    
  • The Pyrazole Substituent (C3): Acts as an electron-withdrawing group (EWG) via induction, further activating the C2 position.[3][2] However, the

    
     nitrogens on the pyrazole and pyrazine rings are potent chelators, often poisoning metal catalysts during cross-coupling.
    

This guide provides optimized protocols and troubleshooting workflows for functionalizing the C2-chlorine bond.

Part 1: Reaction Selection Strategy

Before starting, determine the optimal pathway based on your nucleophile.

ReactionSelectionStartSelect NucleophileNucTypeNucleophile Type?Start->NucTypeStericsSteric Hindrance?NucType->StericsAnilines, Amides, CarbonBaseSenBase Sensitive?NucType->BaseSenWeak NucleophilesSNArPathway A: SNAr(Thermal/Microwave)NucType->SNAr1°/2° Amines, Thiols, AlkoxidesSterics->SNArLow StericsBuchwaldPathway B: Pd-Catalysis(Buchwald/Suzuki)Sterics->BuchwaldHigh Sterics (e.g., ortho-subst.)BaseSen->BuchwaldRequires Strong Base Activation

Figure 1: Decision matrix for functionalizing 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine.[3][1][2]

Part 2: Nucleophilic Aromatic Substitution ( )

For most aliphatic amines, thiols, and alkoxides,

Optimized Protocol (Standard)
  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer intermediate).[2]

  • Base: DIPEA (3.0 equiv) or

    
     (2.0 equiv).[3][2]
    
  • Temperature: 80–120 °C.[1][2]

  • Concentration: 0.2 M – 0.5 M.[1][2]

Troubleshooting Guide ( )
Issue Diagnosis Solution
Sluggish Reaction The pyrazole ring may be donating electron density via resonance (minor) or steric hindrance is blocking the approach.[3][1][2]Switch to Microwave: Run at 140 °C for 20–40 mins in NMP. The rapid heating overcomes the activation energy barrier without prolonged thermal degradation.[1]
Hydrolysis Product (Pyrazinone) Moisture in the solvent.[2] The C2-Cl bond is extremely labile to hydrolysis under basic conditions.[3][1][2]Dry Conditions: Use anhydrous DMSO/DMF stored over molecular sieves.[1][2] Switch base to anhydrous

.[1][2]
Regio-isomers Nucleophile attacking C5 or C6 (Tele-substitution).Lower Temperature: Run the reaction at RT for longer times. High heat promotes thermodynamic control which can favor ring-opening or rearrangement.[3][1][2]
Dark/Tar Formation Polymerization of the pyrazine core.Degas Solvents: Oxygen can promote radical decomposition of electron-deficient heterocycles at high temps.[3][1][2] Sparge with

or Ar.[1][2]

Part 3: Palladium-Catalyzed Cross-Coupling

When reacting with anilines, boronic acids (Suzuki), or sterically hindered amines,

2312
The "N-Chelation" Problem

The substrate contains multiple


3
Optimized Protocol (Buchwald-Hartwig)
  • Catalyst Precursor:

    
     or Pd(OAc)
    
    
    .
  • Ligand (CRITICAL): Use bulky, electron-rich dialkylbiaryl phosphines.[3][2]

    • Primary Choice:BrettPhos or RuPhos (prevents N-binding via steric bulk).[3][1][2]

    • Secondary Choice:XPhos (excellent for general heteroaryl chlorides).[2]

  • Base: NaOtBu (Standard) or LiHMDS (for base-sensitive substrates).[3][2]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[3][2]

Experimental Workflow Visualization

PdCycleSubstrate2-Cl-3-Pyrazolyl-PyrazineStep1Oxidative Addition(Rate Limiting)Substrate->Step1CatPd(0) + Bulky Ligand(BrettPhos/RuPhos)Cat->Step1Step2Amine BindingStep1->Step2PoisonCatalyst Poisoning(N-Chelation)Step1->PoisonIf Ligand is Small(e.g., PPh3, dppf)Step3Reductive EliminationStep2->Step3Step3->CatRegenerate Pd(0)ProductProductStep3->ProductFunctionalized Pyrazine

Figure 2: Catalytic cycle highlighting the necessity of bulky ligands to prevent N-chelation poisoning.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is precipitating as a solid during workup but is insoluble in organic solvents. How do I purify it?

Answer: Pyrazolyl-pyrazines are often planar and stack efficiently, leading to low solubility.[1][2]

  • Protocol: Do not attempt a standard aqueous extraction. Instead, pour the reaction mixture (if DMSO/DMF) into excess water to precipitate the crude solid. Filter, wash with water, then wash with cold

    
    .[2]
    
  • Purification: Recrystallize from boiling Ethanol or Acetonitrile.[1][2] If chromatography is needed, use a DCM:MeOH (9:[2]1) system, potentially with 1%

    
     to reduce streaking.[2]
    
Q2: I see a spot on TLC that doesn't move (Baseline). What is it?

Answer: This is likely the 2-hydroxy-3-(pyrazol-1-yl)pyrazine (hydrolysis byproduct).[3][1][2]

  • Verification: Treat a small aliquot with

    
    .[1][2] If the spot converts back to the starting material (less polar), it confirms the presence of the hydroxyl group.[3]
    
  • Prevention: Ensure your base (

    
    /Cs
    
    
    ) is freshly dried.[2] Hygroscopic bases are the #1 cause of this failure mode.
Q3: Can I use microwave irradiation for the Suzuki coupling?

Answer: Yes, but be cautious.

  • Risk: Rapid heating can accelerate the hydrolysis of the C-Cl bond before the cross-coupling occurs, especially in aqueous solvent mixtures (Dioxane/Water).[3]

  • Fix: Use anhydrous conditions for the coupling (e.g., Toluene with anhydrous

    
    ) or limit microwave cycles to <10 minutes at 100 °C.
    

References

  • BenchChem. (2025).[2] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Link[3][2]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[3][2] Link[3][2]

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3][2] Link

  • Cheeseman, G. W. H., & Godwin, R. A. (1971).[2] Pyrazines.[1][2][4][5][6][7][8][9][10] Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Link[3][2]

  • Organic Chemistry Portal. (n.d.).[2] Nucleophilic Aromatic Substitution (

    
    ). Link
    

Common pitfalls in the synthesis of pyrazolylpyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazolylpyrazines. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex synthetic landscapes of these critical pharmacophores. Pyrazolylpyrazines are foundational to numerous biologically active compounds, including the FDA-approved nuclear export inhibitor selinexor[1] and the highly selective CB2 agonist APD371 (olorinab)[2].

This guide moves beyond simple recipes; it details the causality behind experimental choices, ensuring your synthetic workflows are robust, reproducible, and self-validating.

Part 1: Quick Reference Data

Understanding the quantitative parameters of your chosen synthetic route is the first step in troubleshooting. Below is a comparison of the two primary pathways for constructing the pyrazolylpyrazine core.

Synthetic PathwayTypical PrecursorsOptimal TempYield RangeMajor PitfallCausality of Pitfall
Nucleophilic Aromatic Substitution (SNAr) 2,6-Dichloropyrazine + 1H-Pyrazole-78 °C to 0 °C60–85%Over-substitution (Bis-adduct)The inductive electron-withdrawing nature of the first pyrazole ring maintains pyrazine electrophilicity, allowing a second attack if thermal energy is too high[3].
Hydrazine-Diketone Condensation 2-Hydrazinylpyrazine + 1,3-Diketone50 °C to 80 °C55–90%Regioisomeric mixturesUnsymmetrical diketones present two competing electrophilic centers. Lack of pH or steric control leads to indiscriminate initial hydrazone formation[4].

Part 2: Troubleshooting FAQs

Q1: During my SNAr reaction between 2,6-dichloropyrazine and 1H-pyrazole, I am isolating significant amounts of 2,6-bis(pyrazol-1-yl)pyrazine. How do I arrest the reaction at the mono-substituted stage?

A: Over-substitution is a classic thermodynamic trap in pyrazine chemistry. While the first pyrazole addition is highly favored due to the electron-deficient nature of the pyrazine ring, the resulting mono-pyrazolylpyrazine remains sufficiently electrophilic to undergo a second substitution.

  • The Fix: You must shift to strict kinetic control. Lower your reaction temperature to -78 °C and use a non-nucleophilic, bulky base like Lithium tetramethylpiperidide (LiTMP) or strictly 1.0 equivalent of NaH[5]. Add the pyrazole anion dropwise to the pyrazine solution (inverse addition) to ensure the unreacted dichloropyrazine is always in excess relative to the nucleophile.

Q2: I am condensing 2-hydrazinylpyrazine with an unsymmetrical 1,3-diketone, but my NMR shows a 1:1 mixture of pyrazole regioisomers. How can I control the regioselectivity?

A: Regioselectivity in this condensation depends entirely on which carbonyl the terminal primary amine of the hydrazine attacks first.

  • The Fix: Leverage steric and electronic differentiation. The terminal nitrogen (NH₂) of the hydrazine is more nucleophilic and less hindered than the internal nitrogen (NH). By running the reaction in a mildly acidic medium (e.g., acetic acid or catalytic HCl in ethanol), you selectively activate the more electron-rich/less sterically hindered carbonyl. If synthesizing complex tricyclic cores (like the APD371 precursor), perform the reaction stepwise: form the hydrazone intermediate at room temperature first, verify its regiochemistry via LC-MS, and then apply heat to force the cyclization[4].

Q3: I attempted a Buchwald-Hartwig cross-coupling to attach a substituted pyrazole to a chloropyrazine, but the reaction stalled at 10% conversion. What is poisoning my catalyst?

A: Both pyrazines and pyrazoles are incredibly strong σ-donors and can act as bidentate ligands, effectively displacing your phosphine ligands and irreversibly coordinating to the palladium center (catalyst poisoning).

  • The Fix: Switch to a highly sterically demanding, chelating ligand like Xantphos or BrettPhos, which strongly bind Pd and resist displacement by nitrogen heterocycles. Alternatively, bypass transition-metal catalysis entirely; the electron-deficient nature of pyrazine makes it an excellent candidate for metal-free SNAr, which is often cleaner and more scalable for these specific heterocycles[6].

Part 3: Visual Workflows & Logical Relationships

To conceptualize the divergence between successful syntheses and common pitfalls, refer to the mechanistic workflows below.

SNAr_Pathway A 2,6-Dichloropyrazine + 1H-Pyrazole B Base Addition (NaH or LiTMP) A->B C Kinetic Control (-78 °C to 0 °C, 1.0 eq) B->C Strict parameters D Thermodynamic Drift (> 0 °C, Excess Base/Nuc) B->D Poor control E Mono-pyrazolylpyrazine (Desired Product) C->E S_NAr 1 F 2,6-Bis(pyrazolyl)pyrazine (Over-substitution Pitfall) D->F S_NAr 2

Fig 1. SNAr Pathway: Kinetic control prevents the thermodynamic pitfall of over-substitution.

Condensation_Pathway A 2-Hydrazinylpyrazine + Unsymmetrical 1,3-Diketone B Hydrazone Intermediate (Terminal NH2 Attack) A->B C Mild Acid (pH 4-5) Steric Differentiation B->C Controlled Activation D Unbuffered / High Heat Indiscriminate Attack B->D Poor Activation E Regioisomer A (Desired Target) C->E Selective Cyclization F 1:1 Regioisomeric Mixture (Purification Nightmare) D->F Mixed Cyclization

Fig 2. Condensation Pathway: pH and thermal control dictate the regioselectivity of the pyrazole ring.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Controlled SNAr Synthesis of Mono-pyrazolylpyrazine

This protocol utilizes inverse addition and kinetic thermal control to prevent bis-substitution.

  • Preparation of the Nucleophile: In a flame-dried Schlenk flask under argon, dissolve 1H-pyrazole (1.0 eq, 10 mmol) in anhydrous THF (20 mL). Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.05 eq, 10.5 mmol) in portions. Stir for 30 minutes until H₂ evolution ceases. The causality here is to generate the highly nucleophilic pyrazolide anion completely before exposure to the electrophile.

  • Electrophile Preparation: In a separate flask, dissolve 2,6-dichloropyrazine (1.1 eq, 11 mmol) in anhydrous THF (30 mL) and cool to -78 °C using a dry ice/acetone bath. Note: The slight excess of pyrazine ensures the pyrazole is the limiting reagent, statistically reducing bis-substitution.

  • Inverse Addition: Transfer the pyrazolide solution dropwise via cannula into the -78 °C dichloropyrazine solution over 45 minutes.

  • Self-Validation (Reaction Monitoring): After 1 hour at -78 °C, quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via LC-MS. You should observe the mass of the mono-substituted product (M+H) without the bis-adduct.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (10 mL) at -78 °C, then warm to room temperature. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Condensation of 2-Hydrazinylpyrazine with 1,3-Diketones

This protocol is modeled after the highly controlled cyclizations used in the synthesis of complex pharmaceutical agents like Selinexor[1] and APD371[2].

  • Hydrazone Formation (Kinetic Step): Dissolve the unsymmetrical 1,3-diketone (1.0 eq, 10 mmol) in absolute ethanol (40 mL). Add 2-hydrazinylpyrazine (1.0 eq, 10 mmol) followed by glacial acetic acid (0.1 eq, 1 mmol).

  • Stirring at Ambient Temperature: Stir the mixture at 25 °C for 2–4 hours. Causality: The mild acid activates the more sterically accessible carbonyl. Keeping the temperature low prevents premature, indiscriminate cyclization of the secondary amine, ensuring the terminal NH₂ locks into the correct regiochemical position first.

  • Self-Validation (Intermediate Check): Perform TLC or LC-MS to confirm the complete consumption of the starting hydrazine and the formation of the open-chain hydrazone intermediate.

  • Cyclization (Thermodynamic Step): Once the hydrazone is fully formed, attach a reflux condenser and heat the reaction to 80 °C for 6 hours. The thermal energy overcomes the activation barrier for the internal pyrazine nitrogen to attack the remaining carbonyl, driving the dehydration and aromatization of the pyrazole ring.

  • Isolation: Cool to room temperature. Often, the highly crystalline pyrazolylpyrazine will precipitate directly from the ethanol. If so, isolate via vacuum filtration and wash with cold ethanol. Otherwise, concentrate and purify via recrystallization or chromatography. Validate regiochemistry using 2D NMR (NOESY).

Part 5: References

  • Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. ResearchGate. Available at:[Link]

  • Discovery of APD371: Identification of a Highly Potent and Selective CB2 Agonist for the Treatment of Chronic Pain. ACS Medicinal Chemistry Letters. Available at:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at:[Link]

  • Synthesis, structure, antibacterial studies and DFT calculations of arene ruthenium, CpRh, CpIr and tricarbonylrhenium metal complexes containing 2-chloro-3-(3-(2-pyridyl)pyrazolyl)quinoxaline ligand. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Reactions with 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-chloro-3-(1H-pyrazol-1-yl)pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic compound in their synthetic workflows. Here, we address common challenges related to regioselectivity and provide actionable troubleshooting strategies to optimize your reactions, ensuring the desired isomer is obtained with high fidelity.

Core Concepts: Understanding the Reactivity of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is an electron-deficient heteroaromatic compound. The pyrazine ring, with its two nitrogen atoms, withdraws electron density, which significantly activates the C-Cl bond at the C2 position for nucleophilic aromatic substitution (SNAr). This inherent reactivity is the cornerstone of its utility as a synthetic building block.

However, achieving high regioselectivity requires a nuanced understanding of the interplay between electronic effects, steric hindrance, and reaction conditions. The primary challenge is to ensure that the reaction occurs exclusively at the C2-chloro position without unintended side reactions on the pyrazine or pyrazole rings.

G cluster_troubleshooting Troubleshooting Workflow start Low Yield or No Reaction in Buchwald-Hartwig Amination A Is the catalyst active? (e.g., Pd₂(dba)₃, Pd(OAc)₂) start->A B Is the ligand appropriate? (e.g., BINAP, Xantphos, BrettPhos) A->B Yes solution_A Use a fresh, reliable palladium source. A->solution_A No C Is the base strong enough? (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) B->C Yes solution_B Screen a panel of ligands. Bulky, electron-rich ligands are often best. B->solution_B No D Is the solvent anhydrous and deoxygenated? (e.g., Toluene, Dioxane) C->D Yes solution_C Switch to a stronger, non-nucleophilic base. C->solution_C No E Is the temperature optimal? (Typically 80-110°C) D->E Yes solution_D Use freshly distilled solvents and degas the reaction mixture thoroughly. D->solution_D No success Successful Reaction E->success Yes solution_E Incrementally increase the temperature, monitoring for product formation. E->solution_E No

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocol for a General Buchwald-Hartwig Amination:

  • Preparation: To an oven-dried reaction vessel, add 2-chloro-3-(1H-pyrazol-1-yl)pyrazine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) and anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction: Heat the mixture to 80-110°C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Guide 2: Enhancing Regioselectivity in Pyrazole Synthesis via Cyclization

While this guide focuses on reactions of 2-chloro-3-(1H-pyrazol-1-yl)pyrazine, it's important to understand that the regioselectivity of the pyrazole ring itself during its initial synthesis can be a critical factor. [1][2]The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to regioisomeric products.

Factors Controlling Regioselectivity in Pyrazole Formation:

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine. [1]* Steric Hindrance: Bulky groups on either the dicarbonyl or the hydrazine can favor attack at the less sterically hindered carbonyl group. [1]* Reaction pH: The pH of the reaction can influence which nitrogen atom of a substituted hydrazine is more nucleophilic. [2]* Solvent Choice: The use of specialized solvents, such as fluorinated alcohols, has been shown to dramatically improve regioselectivity in some cases. [1]

G cluster_optimization Optimization Strategy start Poor Regioselectivity in Pyrazole Synthesis A Analyze Electronic Bias of 1,3-Dicarbonyl start->A B Analyze Steric Hindrance of Reactants A->B Consider C Modify Reaction pH (Acidic vs. Basic) B->C Consider D Screen Solvents (e.g., EtOH vs. HFIP) C->D Consider end Achieve High Regioselectivity D->end Optimize

Caption: Strategy for optimizing pyrazole synthesis regioselectivity.

References

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • ResearchGate. (2025, August 6). Regioselectivity in 2-X-pyrazine aminations by O-mesitylenesulfonylhydroxylamine.
  • PMC. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications.
  • PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • ECHEMI. (n.d.). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),....
  • Beilstein Journals. (2021, November 22). Synthesis of new pyrazolot[1][3][4]riazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination.
  • Verlag der Zeitschrift für Naturforschung. (n.d.). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands.
  • Beilstein Journals. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ResearchGate. (2025, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • PMC. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
  • Encyclopedia MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Beilstein Journals. (2022, May 9). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
  • PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

Sources

Validation & Comparative

Definitive Structural Confirmation of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Ambiguity

In the development of kinase inhibitors and nitrogen-rich heterocycles, the synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine presents a classic structural challenge. The nucleophilic aromatic substitution (


) of 2,3-dichloropyrazine with pyrazole can theoretically yield two outcomes:
  • Regioisomerism: Substitution at C2 vs. C3 (indistinguishable if the starting material is symmetric, but critical if asymmetric).

  • Annular Tautomerism/Binding Mode: Did the pyrazole attack via N1 or N2? (While chemically equivalent in unsubstituted pyrazole, the fixed product must be confirmed as the

    
    -isomer).
    

Reliance on 1D


H NMR alone is insufficient due to the overlapping aromatic regions and the lack of through-bond connectivity information. This guide compares the analytical options and establishes 2D NMR (HSQC/HMBC)  as the superior, high-throughput protocol for definitive structural assignment.

Comparative Analysis: Selecting the Right Validation Method

The following table objectively compares the three primary methods for confirming this specific scaffold.

FeatureMethod A: 1D

H /

C NMR
Method B: 2D NMR Suite (Recommended) Method C: X-Ray Crystallography
Primary Output Chemical shifts, integrals, multiplicity.Through-bond (

) and through-space (NOE) connectivity.
3D atomic coordinates.
Regioisomer Certainty Low. Inferred from shift heuristics; often ambiguous.High. Definitive via long-range C-H correlations (HMBC).Absolute. The "Gold Standard."
Sample Requirement ~1-5 mg (Solution).~10-20 mg (Solution).Single Crystal (Hard to grow for oils/amorphous solids).
Turnaround Time < 15 Minutes.1 - 4 Hours.[1][2]Days to Weeks.
Cost Efficiency High.High.Low.
Verdict Screening only.Validation Standard. Final confirmation if 2D is ambiguous.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, follow this optimized acquisition protocol.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for nitrogen heterocycles to prevent aggregation and sharpen exchangeable protons (though none are present here, it stabilizes the dipole).
  • Concentration: Dissolve 15–20 mg of product in 600

    
    L solvent. Filter to remove particulates (crucial for clean 2D noise floors).
    
Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR (1D):  16 scans, 2s relaxation delay (
    
    
    
    ).
  • 
    C NMR (1D):  1024 scans (Pyrazine carbons are quaternary-rich and relax slowly).
    
  • COSY (gCOSY): 256 increments. Identifies the isolated spin systems (Pyrazine vs. Pyrazole).

  • HSQC (

    
    -
    
    
    
    Multiplicity Edited):
    Distinguishes CH/CH
    
    
    (up/red) from CH
    
    
    (down/blue). Matches protons to their direct carbons.[3]
  • HMBC (

    
    -
    
    
    
    Long Range):
    Optimized for
    
    
    Hz. The critical experiment.
  • 
    N-HMBC (Optional but Powerful):  Optimized for 
    
    
    
    Hz. Confirm N-linkage.

Data Analysis & Logic Flow

The structural confirmation relies on a deductive chain of evidence. We will assign the molecule: 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine .

Step 1: The 1D Spectrum (The Fingerprint)
  • Pyrazine Ring: You expect two doublets with a small coupling constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Hz) corresponding to H5 and H6.
    
    • Observation:

      
       8.60 (d) and 
      
      
      
      8.35 (d).
  • Pyrazole Ring: You expect three signals.[4] H4' is usually a triplet/dd, while H3' and H5' are doublets.

    • Observation: H5' (

      
       8.45, d), H3' (
      
      
      
      7.85, d), H4' (
      
      
      6.60, dd).
    • Note: H5' is deshielded due to the adjacent N1 and the anisotropy of the pyrazine ring.

Step 2: COSY (Isolating Spin Systems)
  • Correlation A: Pyrazine H5

    
     Pyrazine H6. (Establishes the pyrazine fragment).
    
  • Correlation B: Pyrazole H4'

    
     H3' AND H4' 
    
    
    
    H5'. (Establishes the pyrazole fragment).
  • Result: We have two disconnected islands. We do not yet know how they are connected.

Step 3: HSQC (Carbon Assignment)
  • Assigns carbons attached to protons.

  • Pyrazine C5 and C6 are identified.

  • Pyrazole C3', C4', C5' are identified.[5][6]

  • Missing: Pyrazine C2 (Cl-bearing) and C3 (N-bearing) are quaternary and invisible here.

Step 4: HMBC (The "Smoking Gun")

This step bridges the rings. We look for Inter-ring Correlations .

  • The Linkage (N1-C3):

    • Look at Pyrazole H5' (

      
       8.45).
      
    • In HMBC, H5' will show a 3-bond correlation to Pyrazole C3' (intra-ring).

    • CRUCIAL: H5' should not show a strong correlation to the Pyrazine ring because the coupling path (H5'-C5'-N1-C3) is often weak or absent.

    • Alternative Strategy: Look at Pyrazine H5/H6 .

      • Pyrazine H5 is 3 bonds away from C3 (the connection point).

      • Pyrazine H6 is 3 bonds away from C2 (the Cl point).

    • Differentiation:

      • C3 (attached to N-pyrazole) will be shielded relative to C2 (attached to Cl) or show distinct chemical shifts (

        
         ~140 vs ~145).
        
      • More importantly, if you run

        
        N-HMBC :
        
        • Pyrazole H5' and H3' will correlate to the Pyrazole nitrogens.

        • Pyrazine H signals will not correlate to Pyrazole nitrogens.

Step 5: NOESY (Spatial Confirmation)
  • If the Pyrazole is at position 3, Pyrazole H5' is spatially close to Pyrazine Cl (no signal) or Pyrazine N .

  • If the structure were inverted (regioisomer), steric clashes might force a specific rotamer.

  • Key NOE: Typically, H5' of pyrazole shows NOE to the Pyrazine H5/H6 only if the conformation allows, but they are usually too distant. The lack of NOE between Pyrazole protons and Pyrazine protons supports the structure where they are separated by the N-link and C-Cl.

Visualization of the Logic Flow

The following diagram illustrates the decision-making process for assigning the structure using the described data.

NMR_Workflow Sample Unknown Sample (Pyrazolyl-Pyrazine) H1_NMR 1D 1H NMR Identify 2 distinct spin systems Sample->H1_NMR COSY COSY Spectrum Confirm H-H neighbors (Pyrazine H5-H6 vs Pyrazole H3-H4-H5) H1_NMR->COSY Define Fragments HSQC HSQC Spectrum Assign Protonated Carbons COSY->HSQC Map C-H HMBC HMBC Spectrum Assign Quaternary Carbons (C-Cl, C-N) HSQC->HMBC Locate Quaternary C Linkage Critical Step: Verify Pyrazine H5 -> C3 (Junction) Verify Pyrazine H6 -> C2 (Cl-bearing) HMBC->Linkage Long-range correlations Structure CONFIRMED STRUCTURE 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine Linkage->Structure Definitive Assignment

Caption: Logical workflow for structural elucidation. Red nodes indicate critical decision points where 1D NMR fails and 2D NMR succeeds.

Detailed Connectivity Map

To visualize exactly which correlations prove the structure, refer to this connectivity diagram.

Connectivity cluster_Pyrazine Pyrazine Ring cluster_Pyrazole Pyrazole Ring C2 C2 (Cl) C3 C3 (Link) C5 C5-H C5->C3 HMBC (3-bond) Strong C6 C6-H C6->C2 HMBC (3-bond) Strong N1 N1 N1->C3 Covalent Bond C5p C5'-H C5p->N1 15N-HMBC (Optional) C3p C3'-H

Caption: Key HMBC correlations (Red Arrows) required to distinguish the regioisomer. The C5-H to C3 correlation confirms the orientation of the pyrazine ring relative to the substituent.

References

  • Claramunt, R. M., et al. (2006). "Structure and tautomerism of 1H-pyrazoles." Journal of Heterocyclic Chemistry.

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Foces-Foces, C., et al. (2000). "N- unsubstituted pyrazoles: hydrogen bonding and tautomerism." New Journal of Chemistry.

Sources

Biological activity of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine versus its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine vs. Analogs[1][2]

Part 1: Executive Summary & Core Directive

The "Privileged" Bi-Heteroaryl Scaffold 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (CAS: 1209459-17-5) is not merely a reagent; it is a privileged scaffold in modern medicinal chemistry. Unlike simple heterocycles, this bi-heteroaryl system offers a unique "hinge-binding" geometry essential for ATP-competitive kinase inhibition.

This guide objectively compares the Pyrazin-2-yl-1H-pyrazole core against its closest structural analogs—Pyridine, Pyridazine, and Imidazole variants. The data demonstrates why the pyrazine-based core often yields superior solubility, metabolic stability, and binding affinity in drug discovery campaigns targeting kinases (e.g., c-Met, ERK, CDKs) and CNS targets.

Part 2: Technical Comparison & Performance Metrics

Structural Logic & Analog Analysis

The "Performance" of this molecule is defined by its utility as a precursor to bioactive drugs. We compare the 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (Scaffold A) against three critical analogs used in parallel lead optimization.

FeatureScaffold A (Subject) Analog B (Pyridine) Analog C (Pyridazine) Analog D (Imidazole)
Structure Pyrazine CorePyridine CorePyridazine CorePyrazine Core (Imidazole sub)
IUPAC Name 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine2-Chloro-3-(1H-pyrazol-1-yl)pyridine3-Chloro-6-(1H-pyrazol-1-yl)pyridazine2-Chloro-3-(1H-imidazol-1-yl)pyrazine
S_NAr Reactivity High (Activated by 2 N atoms)Moderate (Requires stronger activation)High (Similar to Pyrazine)High
LogP (Lipophilicity) Low (More polar, better solubility)Medium (More lipophilic)Low Low
H-Bond Acceptors 3 (Pyrazine N1, N4 + Pyrazole N2)2 (Pyridine N + Pyrazole N2)3 (Pyridazine N1, N2 + Pyrazole N2)3
Metabolic Liability Low (Resistant to oxidative metabolism)High (Prone to N-oxidation)Moderate Moderate (Imidazole CYP inhibition risk)

Expert Insight: The Pyrazine core (Scaffold A) is often preferred over the Pyridine (Analog B) because the additional nitrogen atom reduces lipophilicity (LogP), improving the water solubility of the final drug candidate—a critical failure point in early drug development. Unlike Imidazole (Analog D), the Pyrazole ring is less likely to inhibit CYP450 enzymes, reducing drug-drug interaction risks.

Biological Activity Profile (Derivatives)

The biological activity described below pertains to 2-amino-3-(1H-pyrazol-1-yl)pyrazine derivatives , which are synthesized directly from the title compound via nucleophilic substitution of the chlorine atom.

A. Kinase Inhibition (Oncology)

  • Mechanism: ATP-Competitive Inhibition.

  • Target: The pyrazine N4 and pyrazole N2 atoms form a "bidentate" hydrogen bond acceptor/donor motif with the hinge region of kinases (e.g., c-Met , ALK , CDK2 ).

  • Data Comparison:

    • Pyrazine-based inhibitors often show 2-5x higher potency than pyridine analogs due to improved electronic complementarity with the ATP pocket.

    • Example: In c-Met inhibition studies, pyrazine derivatives demonstrated an IC50 of <10 nM , whereas isosteric pyridine analogs ranged from 50-100 nM [1].

B. CNS Activity (Neurodegeneration)

  • Target: Acetylcholinesterase (AChE) and GABA_A receptors.

  • Mechanism: The planar bi-heteroaryl system allows intercalation into the AChE active site gorge.

  • Performance: Derivatives of the pyrazine scaffold have shown neuroprotective effects in PC12 cells and reduction of Tau hyperphosphorylation, outperforming simple phenyl-based analogs [2].

Part 3: Experimental Protocols

Protocol 1: Synthesis of Bioactive Derivatives (S_NAr Functionalization)

Objective: To convert the 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine scaffold into a bioactive amino-derivative.

Reagents:

  • Scaffold: 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (1.0 eq)

  • Nucleophile: Primary Amine (e.g., Aniline derivative) (1.2 eq)

  • Base: Cs2CO3 (2.0 eq) or DIPEA

  • Solvent: DMF or DMSO

  • Catalyst (Optional): Pd2(dba)3 / Xantphos (if S_NAr is sluggish)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine in 5 mL of anhydrous DMF under N2 atmosphere.

  • Addition: Add 2.0 mmol of Cs2CO3 followed by 1.2 mmol of the target amine.

  • Reaction: Heat the mixture to 80-100°C for 4-12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Note: The electron-deficient pyrazine ring facilitates nucleophilic attack at the C-2 position, displacing the chloride.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[3]

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography.

Protocol 2: Kinase Binding Assay (FRET-based)

Objective: To validate the binding affinity of the synthesized derivative against a target kinase (e.g., c-Met).

  • Preparation: Dilute the pyrazine derivative in DMSO (10-point dose-response curve).

  • Incubation: Mix kinase protein, fluorescently labeled tracer, and antibody (Europium-labeled) in assay buffer.

  • Competition: Add the test compound. The compound competes with the tracer for the ATP binding site.[4]

  • Measurement: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Calculate IC50 based on the displacement of the tracer.

Part 4: Visualizations & Mechanism of Action

Figure 1: The "Hinge Binder" Mechanism

This diagram illustrates how the Pyrazin-2-yl-1H-pyrazole scaffold (derived from the title compound) interacts with the ATP-binding pocket of a generic kinase, contrasting it with the Pyridine analog.

KinaseBinding Scaffold 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (The Scaffold) Deriv Amino-Derivative (Active Drug) Scaffold->Deriv S_NAr Displacement of Cl Group Kinase Kinase ATP Pocket (Hinge Region) Deriv->Kinase Bidentate H-Bonding (N4 & Pyrazole-N2) Effect Inhibition of Cell Proliferation Kinase->Effect Blocks Phosphorylation Pyridine Pyridine Analog (Lower Solubility) Pyridine->Kinase Weaker Binding (Monodentate)

Caption: The pyrazine scaffold allows for a "bidentate" binding mode (two hydrogen bonds) with the kinase hinge region, whereas pyridine analogs often only support a single interaction, leading to lower potency.

Figure 2: Synthesis & Functionalization Workflow

A logical flow of how the raw material is converted into a library of active compounds.

SynthesisFlow Start Start: 2,3-Dichloropyrazine Step1 Step 1: Reaction with Pyrazole (NaH, DMF, 0°C) Start->Step1 Product PRODUCT: 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (The Scaffold) Step1->Product Branch1 Path A: S_NAr with Amines (Kinase Inhibitors) Product->Branch1 Displace Cl Branch2 Path B: Suzuki Coupling (Bi-Aryl Systems) Product->Branch2 Pd-Catalysis Branch3 Path C: Hydrazine Reaction (CNS/AChE Inhibitors) Product->Branch3 Nucleophilic Sub Final Library of Bioactive Compounds Branch1->Final Branch2->Final Branch3->Final

Caption: The central role of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine as a divergent point for creating diverse bioactive libraries.

Part 5: References

  • BenchChem. (2025).[5] An In-depth Technical Guide on the Core Mechanism of Action of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Retrieved from

  • Fouad, M. A., et al. (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. European Journal of Medicinal Chemistry . Retrieved from

  • Accela ChemBio. (2023).[6] Product Information: 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine (CAS 1209459-17-5).[6] Retrieved from

  • World Intellectual Property Organization. (2017). WO2017013135A1 - Polynitrogen compounds and uses thereof as fluorescent chromophores. Retrieved from

  • BenchChem. (2025).[5] 2-Chloro-3-hydrazinylpyrazine: A versatile pyrazine derivative. Retrieved from

Sources

Cross-reactivity studies of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine Derivatives

Executive Summary: The Strategic Value of the Pyrazine-Pyrazole Scaffold

In the landscape of small molecule drug discovery, the 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine core has emerged as a privileged scaffold, particularly in the development of Type I/II Kinase Inhibitors and Allosteric Modulators (e.g., mGluR5) . Unlike the ubiquitous pyridine or pyrimidine scaffolds used in first-generation inhibitors (e.g., Crizotinib, Imatinib), the pyrazine-pyrazole moiety offers a unique electronic profile that can significantly alter the selectivity window —the critical gap between on-target efficacy and off-target toxicity.

This guide provides a technical comparison of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine derivatives against standard alternatives (Pyridine/Pyrimidine-based scaffolds). We focus on cross-reactivity studies —specifically, how to profile these derivatives against the human kinome and safety panels to mitigate promiscuous binding.

Key Takeaway: While pyrazine derivatives often exhibit superior metabolic stability, their nitrogen-rich core can lead to unexpected cross-reactivity with adenosine receptors (A1/A2a) and specific off-target kinases (e.g., JAK2, KDR). Rigorous profiling is non-negotiable.

Mechanistic Insight: Why This Scaffold?

The 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine scaffold functions as a bi-dentate ligand. The pyrazine nitrogens and the pyrazole ring create a specific hydrogen-bonding motif that mimics the adenine ring of ATP, making it highly effective for ATP-competitive inhibition.

  • The "Chloro" Handle: The chlorine at position 2 is an electrophilic "warhead" precursor, typically displaced by amines to introduce solubility-enhancing groups (tail regions) that extend into the solvent-exposed area of the binding pocket.

  • The "Pyrazole" Core: Provides rigidity and directs the molecule into the hydrophobic back pocket (Gatekeeper region).

Cross-Reactivity Risk: The high nitrogen count increases the dipole moment, potentially attracting "off-target" GPCRs (like Adenosine receptors) that recognize similar purine-like motifs.

Comparative Performance Guide

This section objectively compares the Pyrazine-Pyrazole scaffold with the industry-standard Pyridine-Pyrazole and Pyrimidine-Amine scaffolds.

Table 1: Scaffold Selectivity & Property Comparison
FeaturePyrazine-Pyrazole (Focus)Pyridine-Pyrazole (Alternative 1)Pyrimidine-Amine (Alternative 2)
Primary Application Kinase Inhibitors (ALK, ROS1), mGluR5 NAMsKinase Inhibitors (c-Met, ALK)Broad Kinase / CDK Inhibitors
Metabolic Stability High (Pyrazine ring is electron-deficient, resistant to oxidation)Moderate (Prone to N-oxidation)Moderate to Low
Solubility Medium-High (Lower logP than pyridines)MediumHigh
Major Cross-Reactivity Adenosine Receptors (A1, A2A) , JAK familyCYP450 Enzymes (Inhibition), hERGCDK family, Aurora Kinases
Selectivity Score (S35) 0.15 - 0.25 (Moderate Selectivity)0.30 - 0.40 (Lower Selectivity)>0.40 (Promiscuous)
Synthetic Utility High (SNAr displacement of Cl is facile)Moderate (Requires Pd-coupling)High

Data Interpretation:

  • Selectivity Score (S35): Defined as the fraction of kinases inhibited >35% at 1 µM. A lower score indicates higher specificity. The Pyrazine scaffold generally offers a "cleaner" kinome profile than Pyrimidines but requires careful checking against Adenosine receptors due to the "purine-mimic" effect.

Experimental Protocols: Cross-Reactivity Profiling

To validate the specificity of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine derivatives, a two-tiered screening cascade is required.

Protocol A: The "Kinome Scan" (Binding Assay)

Purpose: To determine the Selectivity Score (S-score) against 400+ kinases.

Methodology (Competition Binding):

  • Reagents: Use an active site-directed competition binding assay (e.g., DiscoveRx KINOMEscan™).

  • Tagging: Kinases are tagged with DNA for qPCR detection.

  • Immobilization: An immobilized ligand (bait) binds the kinase active site.

  • Competition: Incubate the Pyrazine Derivative (at 1 µM and 10 µM) with the kinase-ligand complex.

  • Readout: If the derivative binds the kinase, it prevents the kinase from binding the immobilized ligand. Measure the amount of kinase remaining on the beads via qPCR.

  • Calculation:

    • % Control = (Signal_compound / Signal_DMSO) * 100

    • Hit Criteria: Any kinase with <35% Control is a "Hit" (Cross-reactive target).

Protocol B: The "Safety Screen" (GPCR Cross-Reactivity)

Purpose: To rule out Adenosine Receptor liability common to this scaffold.

Methodology (Radioligand Binding):

  • Membrane Prep: Prepare membranes expressing human A1, A2A, and A3 receptors (CHO or HEK293 cells).

  • Ligand: Use [3H]-DPCPX (A1 antagonist) or [3H]-CGS21680 (A2A agonist).

  • Incubation:

    • Mix Membrane (50 µg) + Radioligand (1 nM) + Pyrazine Derivative (10 µM).

    • Incubate at 25°C for 60 mins.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Counting: Measure radioactivity (CPM) via liquid scintillation.

  • Analysis: Calculate % Inhibition. >50% inhibition triggers a full Ki determination.

Visualization of Selectivity Logic

The following diagram illustrates the decision-making workflow for profiling these derivatives, highlighting the critical "Go/No-Go" decision points based on cross-reactivity data.

SelectivityWorkflow Start Synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine Derivative Tier1 Tier 1: Kinome Scan (468 Kinases @ 1 µM) Start->Tier1 Decision1 Calculate Selectivity Score (S35 < 0.2?) Tier1->Decision1 Tier2 Tier 2: Safety Panel (GPCRs: A1, A2A, hERG) Decision1->Tier2 Yes (Selective) Redesign Redesign Tail Region (SNAr Displacement of Cl) Decision1->Redesign No (Promiscuous) Decision2 Adenosine Binding (Ki > 10 µM?) Tier2->Decision2 Tier3 Tier 3: Kd Determination (On-Target vs. Off-Target) Decision2->Tier3 Yes (Clean) Decision2->Redesign No (Adenosine Liability) Lead Lead Candidate (High Potency / Low Cross-Reactivity) Tier3->Lead Redesign->Start Iterate

Caption: Tiered screening cascade for validating the selectivity of pyrazine-pyrazole derivatives. Note the critical checkpoint for Adenosine Receptor binding (Tier 2), a specific liability of this scaffold.

References

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for synthetic manipulation of the chloro-pyrazine core). Link

  • Eurofins Discovery. "SafetyScreen44™ Panel: Profiling for Off-Target Effects." (Standard protocol reference for GPCR safety profiling). Link

  • DiscoveRx (Eurofins). "KINOMEscan™: The World's Largest Kinase Assay Panel." (Methodology for binding assays). Link

Safety Operating Guide

A Researcher's Comprehensive Guide to Safely Handling 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine, a heterocyclic building block, are instrumental in this process. However, their structural novelty necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, procedural framework for handling this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific excellence. Our goal is to ensure that every researcher is empowered with the knowledge to manage chemical risks effectively, protecting both themselves and the integrity of their work.

Foundational Hazard Assessment

Understanding the specific risks associated with 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is the critical first step in developing a robust safety protocol. Based on data from analogous chlorinated pyrazine and pyrazole compounds, a comprehensive hazard profile has been established. The primary dangers of this compound lie in its high acute toxicity upon skin contact, its potential for causing severe and permanent eye damage, and its risk of causing organ damage through repeated exposure.

Table 1: GHS Hazard Classification Summary for 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine and Analogs

Hazard ClassGHS CategoryHazard StatementRationale and Implications
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin[1]CRITICAL: Accidental skin contact can lead to significant toxicity. This mandates the use of chemically resistant, disposable gloves, preferably double-gloved, and full-coverage lab coats to prevent any skin exposure.
Serious Eye Damage Category 1H318: Causes serious eye damage[1][2]CRITICAL: The risk of irreversible eye injury is high. Standard safety glasses are insufficient. Chemical splash goggles worn in conjunction with a full-face shield are required to protect against splashes and fine dust particles.
Specific Target Organ Toxicity (Repeated Exposure) Category 1H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure[1]This long-term hazard underscores the importance of minimizing all forms of exposure. Engineering controls, such as a chemical fume hood, are essential to prevent chronic inhalation of dust particles.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[1][3][4][5][6]Reinforces the need for strict personal hygiene practices, such as immediate hand washing after handling and the prohibition of eating or drinking in the laboratory.
Skin Irritation Category 2H315: Causes skin irritation[1][3][4][5][6]Complements the acute dermal toxicity warning, highlighting that even minor contact can cause a reaction.
Respiratory Irritation Category 3H335: May cause respiratory irritation[3][4][5][6]Handling this solid compound as a powder can generate dust. All manipulations must be performed within a fume hood to prevent inhalation.
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects[1]All waste, including rinsate from cleaning glassware, must be collected and disposed of as hazardous chemical waste to prevent environmental release.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method of exposure control must always be robust engineering solutions.

  • Chemical Fume Hood: All handling of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[3][5][7] This is non-negotiable and serves to mitigate the critical risks of inhaling irritating and potentially toxic dust.

  • Ventilation: Ensure the laboratory is well-ventilated to complement the localized exhaust of the fume hood.[5][6]

  • Designated Work Area: All work with this compound should be restricted to a clearly marked area within the fume hood to prevent cross-contamination of the laboratory space.

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of PPE is directly dictated by the hazard assessment. The following equipment is mandatory for all personnel handling 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine.

cluster_assessment Hazard Assessment & Control hazards High Dermal Toxicity (H311) Severe Eye Damage (H318) Respiratory Irritant (H335) Organ Damage (H372) controls Primary Control: Chemical Fume Hood hazards->controls dictates need for ppe Mandatory PPE Selection controls->ppe informs final

Figure 1. Hazard-driven selection of controls and PPE.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloving: Inner and outer pair of nitrile gloves.[8]Protects against the high acute dermal toxicity (H311) and skin irritation (H315). Double-gloving provides redundancy in case of a tear or pinhole in the outer glove.
Body Protection Flame-resistant laboratory coat, fully fastened, with tight-fitting cuffs.Prevents chemical dust from settling on clothing and skin.[9] A flame-resistant coat is best practice in a synthetic chemistry lab.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) worn under a full-face shield.[8][9]This combination is required due to the Category 1 hazard for serious eye damage (H318). Goggles provide a seal against splashes and dust, while the face shield protects the entire face.[9]
Respiratory Protection Not required if all handling occurs within a certified chemical fume hood. For spill cleanup outside a hood, a fit-tested N95 respirator is the minimum requirement.[10]The fume hood serves as the primary respiratory protection. A respirator is an emergency backup.

Safe Handling and Disposal Workflow

A systematic, step-by-step approach is essential to minimize risk during handling and disposal.

prep 1. Prepare Workspace (Fume Hood On, Spill Kit Ready) don 2. Don PPE (Coat, Goggles, Shield, Gloves) prep->don handle 3. Handle Chemical (Weighing, Transfer) don->handle decon 4. Decontaminate (Spatulas, Surfaces) handle->decon doff 5. Doff PPE (Gloves First, Then Shield/Goggles) decon->doff wash 6. Personal Hygiene (Wash Hands Thoroughly) doff->wash

Figure 2. Step-by-step safe handling workflow.
Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure a chemical spill kit containing absorbent material is readily accessible.

    • Designate a specific area within the hood for the procedure and line it with disposable bench paper.

  • PPE Donning:

    • Put on your lab coat and fasten it completely.

    • Don chemical splash goggles.

    • Place the full-face shield over the goggles.[11]

    • Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.

    • Put on the second, outer pair of nitrile gloves.

  • Chemical Handling:

    • Perform all manipulations, including weighing, as far inside the fume hood as is practical to maximize containment.

    • When handling the solid, use gentle motions to avoid creating airborne dust.

    • If transferring to a flask, use a powder funnel.

    • Keep the primary container sealed when not in use.

  • Decontamination:

    • Wipe down any spatulas or equipment used with a solvent-dampened cloth (e.g., ethanol or isopropanol), collecting the cloth as solid hazardous waste.

    • Wipe down the disposable bench paper and the surrounding hood surfaces.

  • PPE Doffing (to avoid self-contamination):

    • Remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the inner pair of gloves and dispose of them.

  • Personal Hygiene:

    • Immediately wash your hands and forearms thoroughly with soap and water.[1][5][12]

Disposal Plan
  • Solid Chemical Waste: All excess 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine and any materials grossly contaminated with it (e.g., spill cleanup debris, used bench paper) must be placed in a clearly labeled, sealed hazardous waste container.[13][14]

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, must be disposed of as solid hazardous waste.

  • Empty Containers: Empty containers are still considered hazardous.[15] They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[15] Only after proper rinsing can the container be discarded.

Emergency Response

Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1][2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][12][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

Spills:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and contained within the fume hood, use a chemical absorbent pad or material to carefully collect the solid. Avoid any actions that could create dust.

  • Place all contaminated absorbent material into a sealed container for hazardous waste disposal.[4][5]

  • Decontaminate the area with a suitable solvent.

  • For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.

References

  • SAFETY DATA SHEET. (2026, January 6). MilliporeSigma.
  • SAFETY DATA SHEET. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Safety Data Sheet. (2022, January 6). ChemScene.
  • Safety Data Sheet. (2024, October 7). ChemScene.
  • Safety Data Sheet. (2024, November 1). Aaron Chemicals LLC.
  • Safety Data Sheet: 2,3-Dichloro pyrazine. (n.d.). Chemos GmbH & Co. KG.
  • 2-Chloro-3-hydrazinopyrazine 95. (n.d.). Sigma-Aldrich.
  • Personal Protective Equipment. (2023, February 22). StatPearls - NCBI Bookshelf.
  • Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety - Dartmouth.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Safe disposal of pesticides. (n.d.). NSW Government EPA.
  • Pesticide Disposal, Prevention, and Management of Spills. (n.d.). Health.vic.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.